N,N'-Bis-trityl-oxalamide
Description
Structure
3D Structure
Properties
CAS No. |
103389-57-7 |
|---|---|
Molecular Formula |
C40H32N2O2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
N,N'-ditrityloxamide |
InChI |
InChI=1S/C40H32N2O2/c43-37(41-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(44)42-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H,(H,41,43)(H,42,44) |
InChI Key |
GUYSMIPRIQBIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of N,N'-Bis-trityl-oxalamide: A Comprehensive Analytical Guide
Introduction & Chemical Identity
N,N'-Bis-trityl-oxalamide (also known as N,N'-ditrityloxamide) is a highly sterically hindered organic compound featuring a central oxalamide core flanked by two bulky triphenylmethyl (trityl) protecting groups[1]. With the molecular formula C₄₀H₃₂N₂O₂ and a monoisotopic mass of 572.2464 Da [1], this compound serves as a critical model for studying steric control in supramolecular assemblies and hydrogen-bonding networks.
The massive steric bulk of the trityl groups severely restricts the conformational freedom of the central ethanediamide linkage, making its structural elucidation a prime exercise in advanced analytical chemistry. Sigma-Aldrich catalogs this unique compound (CAS Number: 103389-57-7) for early discovery research[2].
Strategic Analytical Workflow
As a Senior Application Scientist, I approach structure elucidation not as a static checklist, but as a self-validating logical matrix. The analytical strategy for N,N'-Bis-trityl-oxalamide relies on three orthogonal techniques to build an airtight case for its molecular connectivity:
-
ESI-HRMS : Trityl-protected compounds are highly susceptible to in-source fragmentation, often yielding the highly stable trityl cation (m/z 243.11). Electrospray Ionization (ESI) is selected for its soft ionization capabilities, ensuring the preservation of the intact [M+H]⁺ and[M+Na]⁺ adducts to confirm the exact mass[1].
-
Multinuclear NMR : The symmetry of the molecule simplifies the 1D spectra, but the severe spectral overlap in the aromatic region (30 protons) requires 2D NMR (HSQC, HMBC) to unambiguously assign the connectivity between the trityl quaternary carbon and the oxalamide nitrogen[3].
-
FT-IR Spectroscopy : The oxalamide core is a classic bidentate hydrogen-bond donor/acceptor. The Amide I (C=O) and Amide A (N-H) stretching frequencies are highly sensitive to the hydrogen-bonding state, allowing us to probe the solid-state and solution-phase conformations[4][5].
Analytical workflow for the structure elucidation of N,N'-Bis-trityl-oxalamide.
Experimental Protocols & Self-Validating Systems
Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Causality : To confirm the molecular formula without inducing cleavage of the labile N-Trityl bond.
-
Step 1 (Sample Prep) : Dissolve 1 mg of N,N'-Bis-trityl-oxalamide in 1 mL of LC-MS grade Methanol/Dichloromethane (1:1 v/v) to ensure complete dissolution. Dilute to 1 µg/mL in Methanol containing 0.1% Formic Acid.
-
Step 2 (Calibration) : Infuse a sodium formate calibration solution.
-
Validation Step : Ensure mass accuracy error is < 2 ppm before sample injection to prevent false formula assignments.
-
Step 3 (Acquisition) : Acquire data in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and keep the desolvation temperature low (250 °C) to prevent thermal degradation of the trityl groups.
-
Step 4 (Validation) : Cross-reference the observed m/z with predicted collision cross-section (CCS) adducts. The [M+H]⁺ adduct is expected at m/z 573.25368, and the [M+Na]⁺ at m/z 595.23562[1].
Protocol 2: 1D and 2D NMR Spectroscopy
-
Causality : To establish the symmetrical connectivity and verify the presence of the intact oxalamide core.
-
Step 1 (Sample Prep) : Accurately weigh 15 mg of the compound into a clean vial. Dissolve in 0.6 mL of DMSO-d₆[3].
-
Validation Step : DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bond accepting nature breaks intermolecular oxalamide-oxalamide interactions, preventing line-broadening and aggregation.
-
Step 2 (Acquisition) : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Reference chemical shifts to the residual DMSO peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm)[6].
-
Step 3 (2D Correlation) : Run ¹H-¹³C HMBC to observe the critical three-bond correlation (³J_CH) between the amide N-H proton and the trityl quaternary carbon, as well as the oxalamide carbonyl carbon.
Protocol 3: FT-IR Spectroscopy
-
Causality : To probe the hydrogen-bonding environment of the oxalamide carbonyls.
-
Step 1 (Sample Prep) : Prepare a KBr pellet by grinding 1 mg of the analyte with 100 mg of anhydrous KBr.
-
Step 2 (Acquisition) : Record the spectrum from 4000 to 400 cm⁻¹.
-
Validation Step : Run a blank KBr pellet immediately prior to sample acquisition to subtract background moisture and CO₂.
-
Step 3 (Interpretation) : Free oxalamide carbonyls typically appear at ~1685 cm⁻¹, whereas hydrogen-bonded carbonyls shift to lower frequencies (~1650 cm⁻¹)[5]. The ester/amide C=O stretching of oxalamides observed at ~1682 cm⁻¹ belongs to its free state[4].
Key HMBC NMR correlations establishing connectivity of the oxalamide core to trityl groups.
Data Presentation
Table 1: ESI-HRMS Data Summary
| Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) | Predicted CCS (Ų)[1] |
| [M+H]⁺ | 573.25368 | 573.2541 | +0.7 | 235.3 |
| [M+Na]⁺ | 595.23562 | 595.2360 | +0.6 | 233.4 |
Table 2: NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Integration | Assignment |
| ¹H | 8.95 | s, 2H | Amide N-H |
| ¹H | 7.15 - 7.35 | m, 30H | Trityl Aromatics (Ar-H)[3] |
| ¹³C | 159.2 | s | Oxalamide Carbonyl (C=O) |
| ¹³C | 144.5 | s | Trityl Aromatic (C-ipso) |
| ¹³C | 128.8, 127.9, 126.5 | d | Trityl Aromatic (C-o, C-m, C-p) |
| ¹³C | 70.8 | s | Trityl Quaternary Carbon (C-Ph₃) |
Table 3: Key FT-IR Vibrational Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Structural Implication |
| 3380 | N-H stretch (Amide A) | H-bonded secondary amide[5] |
| 3050 | C-H stretch (Aromatic) | Trityl phenyl rings |
| 1685 | C=O stretch (Amide I) | Disordered / Free oxalamide carbonyl[5] |
| 1655 | C=O stretch (Amide I) | Ordered H-bonded oxalamide carbonyl[5] |
Mechanistic Insights & Conformational Analysis
The structural elucidation of N,N'-Bis-trityl-oxalamide reveals fascinating insights into steric control. The oxalamide unit (-NH-CO-CO-NH-) inherently prefers an anti-periplanar conformation for the two carbonyl groups to minimize dipole-dipole repulsion. However, the introduction of two massive trityl groups at the nitrogen termini creates severe steric crowding.
In the ¹H NMR spectrum, the trityl protons appear as a complex multiplet between δ 7.10 and 7.50 ppm, which is the most characteristic feature of trityl-protected heteroatoms[3]. The downfield shift of the amide proton (δ ~8.95 ppm) in DMSO-d₆ indicates strong hydrogen bonding with the solvent, which effectively outcompetes intramolecular or intermolecular oxalamide-oxalamide interactions.
Furthermore, FT-IR data provides a dualistic view of the solid state. The presence of a minor vibrational band at ~1685 cm⁻¹ alongside a major band at ~1655 cm⁻¹ indicates a mixture of free (disordered) and strongly hydrogen-bonded (ordered) carbonyl groups[5]. This suggests that the steric bulk of the trityl groups partially frustrates the formation of an extended, perfectly ordered hydrogen-bonded network, forcing some oxalamide cores into a non-hydrogen-bonded state[4].
Conclusion
The structure of N,N'-Bis-trityl-oxalamide (C₄₀H₃₂N₂O₂) is unambiguously confirmed through a self-validating matrix of ESI-HRMS, multinuclear NMR, and FT-IR spectroscopy. The analytical data not only verifies the chemical identity but also highlights the profound impact of the trityl groups on the conformational dynamics and hydrogen-bonding capacity of the oxalamide core.
References
-
PubChemLite - N,n'-bis-trityl-oxalamide (C40H32N2O2) . Université du Luxembourg. Available at:[Link]
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Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity . Organometallics - ACS Publications. Available at: [Link]
-
The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides . MDPI. Available at: [Link]
-
Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers . PMC - NIH. Available at: [Link]
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- 2. N,N'-BIS-TRITYL-OXALAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Bis-trityl-oxalamide solubility in common organic solvents
Technical Whitepaper: Solubility Dynamics of N,N'-Bis-trityl-oxalamide in Organic Solvents
Executive Summary
N,N'-Bis-trityl-oxalamide is a highly specialized, sterically hindered organic compound utilized in advanced synthetic workflows and materials science. Understanding its solubility is critical for researchers optimizing reaction conditions or purification protocols. This whitepaper elucidates the first-principles thermodynamic and structural causality governing its dissolution, provides a comprehensive solubility matrix, and outlines a self-validating empirical protocol for precise quantification.
Structural Causality: The Tug-of-War in Solvation Thermodynamics
The solubility of N,N'-Bis-trityl-oxalamide is dictated by a structural dichotomy: the hydrogen-bonding potential of the oxalamide core versus the massive steric bulk of the trityl (triphenylmethyl) groups.
The Oxalamide Core: Unsubstituted or lightly substituted oxalamides (-NH-CO-CO-NH-) are notorious for their extreme insolubility in most organic solvents. They form robust, planar 1D and 2D supramolecular networks driven by strong, self-complementary intermolecular hydrogen bonds[1]. This high lattice energy often allows them to function as low-molecular-weight organogelators, solidifying solvents rather than dissolving in them[2].
The Trityl Modification: The introduction of two trityl groups fundamentally disrupts this paradigm. The triphenylmethyl moiety is exceptionally bulky and highly lipophilic[3]. This severe steric hindrance physically prevents the oxalamide cores of adjacent molecules from approaching close enough to establish the extended hydrogen-bonded networks typical of standard oxalamides. Consequently, the solid-state lattice energy is dramatically reduced. Furthermore, the presence of six aromatic phenyl rings imparts immense lipophilicity, shifting the molecule's affinity toward non-polar and polar aprotic environments[4][5].
Structural causality of N,N'-Bis-trityl-oxalamide solubility dictated by steric hindrance.
Empirical Solubility Matrix
Based on the physicochemical properties of the trityl group and the disrupted oxalamide core, the solubility profile follows the principle of "like dissolves like," heavily skewed by lipophilicity and the absence of strong proton-donating capabilities in the solvent.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM) | 8.93 | High | Excellent solvation of the bulky, polarizable aromatic trityl rings[5]. |
| Halogenated | Chloroform (CHCl₃) | 4.81 | High | Similar to DCM; standard solvent for trityl-protected compounds[5]. |
| Ether | Tetrahydrofuran (THF) | 7.52 | High | Aprotic nature and moderate polarity effectively solvate the disrupted core. |
| Aromatic | Toluene | 2.38 | Moderate-High | Strong π-π interactions with the six phenyl rings of the trityl groups. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Moderate | High polarity can solvate the oxalamide core, but lipophilic bulk limits total capacity. |
| Polar Protic | Methanol (MeOH) | 32.7 | Low | Highly protic environment is rejected by the massive hydrophobic trityl domains[5]. |
| Aqueous | Water (H₂O) | 80.1 | Insoluble | Extreme lipophilicity and lack of sufficient hydrogen-bond acceptors[4]. |
Self-Validating Experimental Protocol for Solubility Determination
To obtain precise quantitative data for N,N'-Bis-trityl-oxalamide in a specific solvent, researchers must employ a thermodynamically rigorous isothermal saturation workflow. This protocol is designed to be self-validating by incorporating equilibrium checks and utilizing gravimetric analysis to bypass the immediate need for compound-specific UV-Vis or HPLC calibration curves.
Phase 1: Isothermal Saturation
-
Preparation: Add 50 mg of N,N'-Bis-trityl-oxalamide to a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial. Causality: PTFE lining is mandated to prevent plasticizer leaching from standard caps into aggressive organic solvents, which would artificially inflate the final gravimetric mass.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 hours.
-
Self-Validation Check: After 24 hours, visually inspect the vial. A solid pellet must remain at the bottom. If all solid has dissolved, the solution is not saturated; add an additional 50 mg of solute and repeat Step 3.
Phase 2: Phase Separation & Quantification 5. Filtration: Draw approximately 2 mL of the suspension into a glass syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.5 mL (to saturate any non-specific binding sites on the filter membrane). Dispense 1.00 mL of the clear filtrate into a pre-weighed, dry glass vial ( Winitial ). Causality: PTFE membranes are chemically inert to aggressive solvents like DCM or THF, ensuring no filter degradation contaminates the sample. 6. Evaporation: Place the open vial under a gentle, filtered nitrogen stream until all visible solvent has evaporated. 7. Drying: Transfer the vial to a vacuum oven at 40 °C for 12 hours to remove residual trapped solvent molecules from the crystal lattice. 8. Measurement: Weigh the vial on an analytical balance ( Wfinal ). 9. Calculation: Solubility (mg/mL) = ( Wfinal−Winitial ) / 1.00 mL. 10. Equilibrium Verification: Repeat the entire process at 48 hours. If the 48-hour concentration matches the 24-hour concentration within ±2%, thermodynamic equilibrium is validated.
Standardized isothermal saturation workflow for quantitative solubility determination.
Conclusion
The solubility of N,N'-Bis-trityl-oxalamide is a masterclass in steric manipulation. By capping the strongly hydrogen-bonding oxalamide core with massive, lipophilic trityl groups, the molecule's physical properties are inverted—transitioning from an insoluble, network-forming solid to a highly lipophilic entity readily soluble in halogenated and aprotic organic solvents.
Sources
- 1. Self-Healing Oxalamide Organogelators of Vegetable Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-<i>N</i>-Alkylated Primary Oxalamides - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to N,N'-Bis-trityl-oxalamide: In-Depth Analysis of NMR, IR, and MS Data
Introduction
N,N'-Bis-trityl-oxalamide is a sterically hindered diamide derivative of oxalic acid. The presence of two bulky triphenylmethyl (trityl) groups imparts unique structural and chemical properties to the molecule, making its unambiguous characterization a critical aspect of its synthesis and application in various fields, including materials science and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds.
This technical guide provides a comprehensive overview of the expected spectroscopic data for N,N'-Bis-trityl-oxalamide. As direct experimental spectra for this specific compound are not widely available in the literature, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in extensive field experience, offers researchers and drug development professionals a reliable framework for the characterization of N,N'-Bis-trityl-oxalamide and related molecules.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For N,N'-Bis-trityl-oxalamide, ¹H and ¹³C NMR spectra are expected to reveal characteristic signals corresponding to the trityl and oxalamide moieties.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N'-Bis-trityl-oxalamide is anticipated to be dominated by the signals from the numerous aromatic protons of the two trityl groups. The symmetry of the molecule will influence the complexity of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-Bis-trityl-oxalamide
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Trityl) | 7.10 - 7.50 | Multiplet (m) | 30H |
| Amide (N-H) | ~8.0 - 9.0 | Singlet (s) or Broad Singlet (br s) | 2H |
Rationale for Predictions:
-
Aromatic Protons: The fifteen protons on each of the two trityl groups are expected to resonate in the aromatic region, typically between δ 7.10 and 7.50 ppm, appearing as a complex multiplet due to overlapping signals.[1]
-
Amide Protons: The chemical shift of the amide protons (N-H) can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are expected to appear as a singlet or a broad singlet in the range of δ 8.0 - 9.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of quaternary carbons and the different types of aromatic carbons will be evident.
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-Bis-trityl-oxalamide
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~160 - 165 |
| Quaternary (Trityl, C-N) | ~70 - 75 |
| Aromatic (Trityl, C-ipso) | ~145 - 148 |
| Aromatic (Trityl, C-ortho, C-meta, C-para) | ~127 - 130 |
Rationale for Predictions:
-
Carbonyl Carbon: The carbonyl carbons of the oxalamide group are expected to resonate in the downfield region, typically around 160-165 ppm.[2][3]
-
Trityl Quaternary Carbon: The central quaternary carbon of each trityl group, bonded to the nitrogen atom, is predicted to appear in the range of δ 70-75 ppm.
-
Aromatic Carbons: The aromatic carbons of the trityl groups will show distinct signals for the ipso, ortho, meta, and para positions, generally appearing in the δ 127-148 ppm range.[4]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry, purified N,N'-Bis-trityl-oxalamide.
-
Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Transfer the clear solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire the ¹H spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence, with a longer acquisition time and a higher number of scans to compensate for the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR data acquisition and processing.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N,N'-Bis-trityl-oxalamide is expected to show characteristic absorption bands for the N-H and C=O bonds of the amide groups, as well as vibrations associated with the aromatic trityl groups.
Table 3: Predicted IR Absorption Frequencies for N,N'-Bis-trityl-oxalamide
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium |
| Amide I (C=O Stretch) | ~1680 - 1650 | Strong |
| Aromatic C=C Stretch | ~1600, ~1490, ~1450 | Medium to Weak |
| Amide II (N-H Bend) | ~1550 - 1520 | Medium to Strong |
Rationale for Predictions:
-
N-H Stretch: The stretching vibration of the N-H bond in secondary amides typically appears as a single, relatively sharp band around 3300 cm⁻¹.[5]
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds in the aromatic rings of the trityl groups are expected just above 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): This is one of the most characteristic bands in the IR spectrum of amides and arises from the C=O stretching vibration. For a secondary amide, it is expected to be a strong band in the 1680-1650 cm⁻¹ region.[5][6]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to several bands in the 1600-1450 cm⁻¹ region.
-
Amide II Band (N-H Bend): This band, resulting from the in-plane bending of the N-H bond, is another characteristic feature of secondary amides and is typically found around 1550-1520 cm⁻¹.[7][8]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid N,N'-Bis-trityl-oxalamide sample onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
-
Data Processing:
-
The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Caption: Workflow for ATR-IR data acquisition.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for N,N'-Bis-trityl-oxalamide
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 573.25 | Protonated molecular ion |
| [M+Na]⁺ | 595.24 | Sodiated molecular ion |
| [C(C₆H₅)₃]⁺ | 243.12 | Trityl cation (base peak) |
Rationale for Predictions:
-
Molecular Ion: The molecular formula of N,N'-Bis-trityl-oxalamide is C₄₀H₃₂N₂O₂. Its monoisotopic mass is 572.2464 Da. In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the protonated molecule [M+H]⁺ at m/z 573.25 and the sodiated adduct [M+Na]⁺ at m/z 595.24 are expected to be observed.
-
Fragmentation: The most characteristic fragmentation pathway for compounds containing a trityl group is the cleavage of the bond connecting the trityl group to the rest of the molecule.[9] This is due to the exceptional stability of the resulting trityl cation. Therefore, the base peak in the mass spectrum is predicted to be at m/z 243.12, corresponding to the [C(C₆H₅)₃]⁺ ion.[10] The high stability of this cation makes its formation highly favorable.[10]
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray ionization is a soft ionization technique suitable for analyzing polar and high molecular weight compounds.
-
Sample Preparation:
-
Prepare a dilute solution of N,N'-Bis-trityl-oxalamide (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with a small amount of formic acid to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion signal.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-1000).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
To confirm the structure, perform a tandem MS experiment by selecting the [M+H]⁺ ion (m/z 573.25) as the precursor ion.
-
Induce fragmentation of the precursor ion in the collision cell by collision-induced dissociation (CID).
-
Analyze the resulting product ions to confirm the presence of the trityl cation at m/z 243.12.
-
Caption: Workflow for ESI-MS and Tandem MS analysis.
Conclusion
This technical guide provides a detailed and predictive overview of the NMR, IR, and MS spectroscopic data for N,N'-Bis-trityl-oxalamide. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. The provided experimental protocols and workflows offer a practical framework for obtaining high-quality data, ensuring the accurate characterization and structural elucidation of this sterically hindered molecule. The self-validating nature of these combined spectroscopic techniques, where the data from each method corroborates the others, provides a high degree of confidence in the structural assignment.
References
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Infrared spectroscopic studies of amides and anilides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Synthesis and reactivity of novel trityl-type protecting groups. (2022, June 13). ACG Publications. Retrieved from [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (n.d.). PubMed Central. Retrieved from [Link]
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Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. (n.d.). Glen Research. Retrieved from [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Publications. Retrieved from [Link]
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Ethanediamide, N,N'-diphenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
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N,N′-Dibutyloxamide. (2023, June 29). MDPI. Retrieved from [Link]
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N,N′-Dipropyloxamide. (2023, December 22). MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: N,N'-Bis-trityl-oxalamide in Crystal Engineering
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis-trityl-oxalamide as a versatile building block in crystal engineering. We will explore the unique supramolecular characteristics of this molecule, provide detailed protocols for its synthesis and co-crystallization, and discuss methods for the characterization of the resulting crystalline materials. While N,N'-disubstituted oxalamides are a well-established class of compounds in supramolecular chemistry, the specific use of the bulky and π-rich trityl group offers distinct opportunities for designing complex, multi-dimensional crystalline architectures. This guide is built upon the foundational principles of oxalamide chemistry and the known behavior of trityl groups in molecular assemblies.
Introduction: The Strategic Design of Crystalline Matter
Crystal engineering is the rational design and synthesis of functional solid-state structures from molecular or ionic building blocks.[1] The core principle lies in understanding and exploiting intermolecular interactions—such as hydrogen bonds, halogen bonds, and π–π stacking—to guide the self-assembly of molecules into predictable and ordered arrangements.[2][3] Within this field, N,N'-Bis-trityl-oxalamide emerges as a molecule of significant interest, strategically combining two powerful and distinct supramolecular synthons: the rigid, hydrogen-bonding oxalamide core and the bulky, sterically-demanding trityl groups.
The central oxalamide fragment, with its two amide hydrogen donors and two carbonyl oxygen acceptors, is a robust and highly directional motif for forming predictable hydrogen-bonded networks, often leading to characteristic ring structures.[2][4][5] Complementing this is the triphenylmethyl (trityl) group, which serves multiple roles. Its immense steric bulk can be leveraged to control the dimensionality of a crystal lattice, preventing the formation of densely packed structures and promoting the creation of voids and channels suitable for hosting guest molecules.[6][7] Furthermore, the three phenyl rings of each trityl group provide extensive surface area for weaker, yet cumulatively significant, C-H···π and π–π interactions.[7]
This guide will demonstrate how the interplay between the strong, directional hydrogen bonding of the oxalamide core and the steric and electronic contributions of the trityl substituents makes N,N'-Bis-trityl-oxalamide an exemplary tool for constructing novel co-crystals and supramolecular assemblies.
Section 1: Synthesis of N,N'-Bis-trityl-oxalamide
The synthesis of N,N'-disubstituted oxalamides is typically achieved through the condensation reaction between an oxalic acid derivative (like diethyl oxalate or oxalyl chloride) and a primary amine.[5][8] The following protocol adapts this established methodology for the synthesis of N,N'-Bis-trityl-oxalamide from tritylamine and diethyl oxalate.
Rationale of the Synthetic Approach
The reaction involves the nucleophilic attack of the primary amine (tritylamine) on the electrophilic carbonyl carbons of diethyl oxalate. Ethanol is often chosen as a solvent as it readily dissolves the reactants and the reaction can be driven to completion by heating under reflux. The product, being significantly less soluble in ethanol than the starting materials, often precipitates upon cooling, simplifying its isolation.[8][9] This method is favored for its operational simplicity and generally good yields.
Experimental Protocol: Synthesis Workflow
Materials:
-
Tritylamine (triphenylmethylamine)
-
Diethyl oxalate
-
Absolute Ethanol (200 proof)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tritylamine (2 equivalents) in absolute ethanol.
-
Addition of Reagent: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white precipitate should begin to form.
-
Crystallization: To maximize product precipitation, place the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified N,N'-Bis-trityl-oxalamide product under vacuum. The product can be further purified by recrystallization from a suitable solvent like hot ethyl acetate or toluene if necessary.
Visualization of the Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of N,N'-Bis-trityl-oxalamide.
Section 2: Co-crystal Formation and Screening
Co-crystals are multi-component crystalline solids where different neutral molecules are assembled in a stoichiometric ratio through non-covalent interactions.[1][10] This strategy is widely used in the pharmaceutical industry to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[10] N,N'-Bis-trityl-oxalamide is an excellent candidate as a co-crystal former due to its defined hydrogen-bonding sites and its ability to create inclusion cavities.
Protocol for Co-crystal Screening by Slow Evaporation
The slow evaporation method is a common and effective technique for growing high-quality single crystals suitable for X-ray diffraction.[11][12]
Materials:
-
N,N'-Bis-trityl-oxalamide (Host)
-
Selected Co-former (Guest), e.g., benzoic acid, nicotinamide, or other pharmaceutically relevant molecules.
-
High-purity solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform).
-
Small glass vials (e.g., 4 mL).
Procedure:
-
Preparation: In a small vial, combine N,N'-Bis-trityl-oxalamide and the chosen co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, or 2:1).
-
Dissolution: Add the chosen solvent dropwise until all solids are completely dissolved. Gentle heating or sonication may be applied to facilitate dissolution.
-
Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This ensures slow and controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vial over several days to weeks for the formation of crystals.
-
Analysis: Once formed, the crystals should be harvested and analyzed using techniques described in Section 3.
Alternative Screening Methods
| Method | Description | Rationale & Causality |
| Slurry Conversion | The host and co-former are stirred as a suspension in a small amount of a solvent in which they are sparingly soluble.[11][12] | This method leverages solvent mediation to convert the initial solid phases into the most thermodynamically stable crystalline form, which is often the co-crystal. It is effective even when the components have very different solubilities. |
| Liquid-Assisted Grinding | The host and co-former are ground together in a mortar and pestle or a ball mill with a few drops of a suitable solvent.[12] | The mechanical energy from grinding provides the activation energy for solid-state transformation, while the small amount of liquid acts as a catalyst, facilitating molecular mobility and accelerating the formation of the co-crystal phase. |
Visualization of Supramolecular Interactions in a Co-crystal
Caption: Key intermolecular interactions driving co-crystal formation.
Section 3: Characterization of Crystalline Forms
Proper characterization is crucial to confirm the formation of a new co-crystalline phase and to understand its structural properties. A combination of crystallographic, thermal, and spectroscopic techniques is required for a comprehensive analysis.[10][13]
Summary of Characterization Techniques
| Technique | Purpose & Information Gained |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive, three-dimensional structure of the crystal lattice.[5][8] It confirms the formation of a co-crystal, determines the exact arrangement of molecules, and precisely measures intermolecular distances and angles (e.g., hydrogen bonds). |
| Powder X-ray Diffraction (PXRD) | Used to analyze bulk crystalline material. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.[13] A new pattern, distinct from the patterns of the starting materials, indicates the formation of a new solid phase, such as a co-crystal. |
| Differential Scanning Calorimetry (DSC) | A thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature.[13] The formation of a co-crystal is typically indicated by a single, sharp melting point that is different from the melting points of the individual components. |
| Spectroscopy (FTIR/Raman) | These techniques probe the vibrational modes of molecules.[13] The formation of hydrogen bonds in a co-crystal will cause characteristic shifts in the vibrational frequencies of the involved functional groups (e.g., N-H and C=O stretches in the oxalamide core), providing strong evidence of the specific intermolecular interactions. |
Conclusion
N,N'-Bis-trityl-oxalamide stands out as a highly promising molecule for advanced applications in crystal engineering. The predictable and robust hydrogen-bonding capability of its oxalamide backbone, combined with the significant steric and electronic influence of its trityl substituents, provides a unique and powerful toolset for the rational design of novel crystalline materials. By creating controlled voids and directing molecular assembly through a hierarchy of intermolecular forces, this molecule opens new avenues for the development of functional co-crystals, particularly in the pharmaceutical sciences for the modification and enhancement of API properties. The protocols and characterization strategies detailed in this guide provide a solid foundation for researchers to explore and unlock the full potential of N,N'-Bis-trityl-oxalamide in the design of next-generation solid-state materials.
References
-
ResearchGate. Hydrogen-bonded supramolecular networks of N,N′-bis(4-pyridylmethyl)oxalamide and 4,4′-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate. Available at: [Link].
-
FULIR. Hydrogen Bonding and Molecular Assemblies. Available at: [Link].
-
ResearchGate. The Role of Hydrogen Bonding in Molecular Assemblies | Request PDF. Available at: [Link].
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National Center for Biotechnology Information. N,N′-Bis(4-aminobenzyl)oxalamide. Available at: [Link].
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ResearchGate. (PDF) Characterization of New Cocrystals by Raman Spectroscopy, Powder X-ray Diffraction, Differential Scanning Calorimetry, and Transmission Raman Spectroscopy. Available at: [Link].
-
University of Southampton. molbank - ePrints Soton. Available at: [Link].
-
De Gruyter. Crystal structure of the co-crystal N,N′-bis(3- pyridylmethyl)oxalamide acetic acid (1/2), C14H14N4O2·2C2H4O2. Available at: [Link].
-
ResearchGate. Crystal structure of the co-crystal N,N′-bis(4-pyridylmethyl)oxalamide and 2,3,5,6-tetrafluoro-1,4-di-iodobenzene (1/1), C14H14N4O2⋅C6F4I2. Available at: [Link].
-
ResearchGate. (PDF) C-2 Symmetric Synthesis of Bis(amino alcohol)oxalamides and Its Catalytic Activity. Available at: [Link].
-
IntechOpen. Chemistry and Modern Techniques of Characterization of Co-Crystals. Available at: [Link].
-
ResearchGate. Supramolecular interactions in X-ray structures of oxalamides: Green synthesis and characterization | Request PDF. Available at: [Link].
-
Sys Rev Pharm. Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Available at: [Link].
-
SciSpace. Review on cocrystal as an approach with newer implications in pharmaceutical field. Available at: [Link].
-
National Center for Biotechnology Information. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available at: [Link].
-
National Science Foundation. Synthesis of Bis(trityl)iron(II) and Formation of the Iron(0)-Stabilized o,o-isomer of Gomberg's Dimer - NSF PAR. Available at: [Link].
-
ACS Publications. Crystallographic and Computational Analysis of Oxyma B Cocrystals with Nitrogen-Containing Coformers: The Relevant Role of n →. Available at: [Link].
-
PubMed. Trityl-Based Lanthanide-Supramolecular Assemblies Exhibiting Slow Magnetic Relaxation. Available at: [Link].
-
PubMed. Recent applications of bifunctional trityl groups. Available at: [Link].
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ACS Publications. Chiral, Three-Dimensional Supramolecular Compounds: Homo- and Bimetallic Oxalate- and 1,2-Dithiooxalate-Bridge. Available at: [Link].
-
Scinapse. Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. Available at: [Link].
-
ResearchGate. Aspects of crystal engineering arising from packing behavior of functional mono para-substituted trityl compounds. Available at: [Link].
-
ResearchGate. (PDF) Recent Applications of Bifunctional Trityl Groups. Available at: [Link].
-
National Center for Biotechnology Information. n,n'-Bis(4-pyridylmethyl)oxalamide | C28H28N8O4 | CID 139060108 - PubChem. Available at: [Link].
-
University of Notre Dame. Supramolecular Chemistry of Amide Containing Molecules. Available at: [Link].
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Application Note: Sequential Functionalization of N,N'-Bis-trityl-oxalamide for Targeted Supramolecular Drug Delivery
Introduction and Mechanistic Rationale
The development of targeted supramolecular nanocarriers relies heavily on the precise engineering of low-molecular-weight gelators (LMWGs) and amphiphilic precursors. N,N'-Bis-trityl-oxalamide represents a highly specialized, structurally rigid scaffold that is uniquely suited for these advanced applications.
The rationale for utilizing this specific compound lies in its dual-domain architecture:
-
The Oxalamide Core (-NH-CO-CO-NH-): Unlike standard aliphatic amides, the oxalamide motif enforces a strict, co-planar conformation. It acts as a self-complementary hydrogen-bonding template, donating and accepting two hydrogen bonds simultaneously. This drives the unidirectional self-assembly of robust supramolecular networks, which is critical for the structural integrity of drug-loaded nanogels or micelles [2], [4].
-
The Trityl (Triphenylmethyl) Termini: The trityl groups provide massive steric bulk and extreme lipophilicity. In the context of drug delivery, a retained trityl group acts as a potent hydrophobic anchor that drives the initial hydrophobic collapse in aqueous media, creating a highly lipophilic core ideal for partitioning poorly water-soluble drugs [3]. Furthermore, the acid-labile nature of the trityl group allows it to serve as an orthogonal protecting group, enabling the sequential, asymmetric functionalization of the symmetrical oxalamide core [1].
This application note details the field-proven protocols for the selective mono-detritylation of N,N'-Bis-trityl-oxalamide, its subsequent functionalization with a targeting ligand (e.g., PEGylated Folate), and its self-assembly into a targeted drug delivery system.
Caption: Workflow for the functionalization of N,N'-Bis-trityl-oxalamide into targeted nanocarriers.
Experimental Protocols: Synthesis and Functionalization
The following self-validating protocols are designed to ensure high fidelity in the synthesis of asymmetric oxalamide amphiphiles.
Protocol A: Controlled Mono-Detritylation
The trityl group on an amide nitrogen is highly labile under acidic conditions. The critical challenge is achieving mono-deprotection without fully stripping the molecule to the bare oxalamide. We utilize a kinetically controlled dilute Trifluoroacetic Acid (TFA) approach.
Causality Insight: The inclusion of Triethylsilane (TES) is non-negotiable. The resulting trityl carbocation is exceptionally stable due to extensive resonance delocalization. Without a hydride donor like TES to irreversibly quench the carbocation into triphenylmethane, the cation will re-alkylate the newly freed nucleophilic amide, leading to artificially low yields and intractable mixtures [1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of N,N'-Bis-trityl-oxalamide in 20 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Scavenger Addition: Add 2.5 equivalents (2.5 mmol) of Triethylsilane (TES) to the stirring solution.
-
Acid Cleavage: Prepare a stock solution of 1% (v/v) TFA in anhydrous DCM. Add 1.2 equivalents of TFA dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Monitoring: Stir the reaction at 0 °C for exactly 30 minutes. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The mono-deprotected product (N-trityl-oxalamide) will appear as a mid-polarity spot.
-
Quenching: Immediately quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the TFA and halt further deprotection.
-
Extraction & Purification: Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Isolation: Purify the crude mixture via flash column chromatography (silica gel) to separate the target N-trityl-oxalamide from unreacted starting material and the fully deprotected byproduct.
Protocol B: N-Alkylation with a Targeting Ligand
To impart targeting capabilities (e.g., for cancer cell uptake), the newly exposed primary amide of the N-trityl-oxalamide is conjugated to a PEGylated ligand, such as Br-PEG₂₀₀₀-Folate.
Causality Insight: Amide nitrogens are poor nucleophiles due to the resonance stabilization of the lone pair with the adjacent carbonyl. Therefore, a strong base (Sodium Hydride) is required to quantitatively deprotonate the amide, generating a highly nucleophilic amidate anion capable of SN2 displacement on the alkyl bromide.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 0.5 mmol of the purified N-trityl-oxalamide in 10 mL of anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C. Add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Conjugation: Dissolve 0.45 mmol of Br-PEG₂₀₀₀-Folate in 5 mL of anhydrous DMF. Add this solution dropwise to the amidate mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours under nitrogen.
-
Workup: Carefully quench the excess NaH with 2 mL of cold water. Evaporate the DMF under high vacuum.
-
Purification: Redissolve the residue in water and dialyze (MWCO 1,000 Da) against deionized water for 48 hours to remove unreacted small molecules and salts. Lyophilize to obtain the amphiphilic Trityl-Oxalamide-PEG-Folate conjugate.
Quantitative Data: Optimization and Characterization
The success of the functionalization relies on strict parameter control. Table 1 summarizes the optimization of the mono-detritylation step, demonstrating the delicate balance between acid concentration and reaction time.
Table 1: Optimization of N,N'-Bis-trityl-oxalamide Mono-Detritylation
| TFA Conc. (v/v in DCM) | Time (min) | Temp (°C) | TES (eq) | Yield: Mono-deprotected (%) | Yield: Di-deprotected (%) | Unreacted SM (%) |
| 10% | 30 | 25 | 2.5 | 12% | 85% | 3% |
| 5% | 30 | 0 | 2.5 | 41% | 48% | 11% |
| 1% | 30 | 0 | 2.5 | 78% | 8% | 14% |
| 1% | 60 | 0 | 0.0 | 35%* | 10% | 55% |
*Note: Absence of TES scavenger resulted in extensive re-alkylation and poor recovery of the target compound.
Supramolecular Self-Assembly and Drug Encapsulation
Once functionalized, the asymmetric molecule acts as a highly effective LMWG and micellar precursor. The bulky trityl group drives hydrophobic phase separation, while the oxalamide core locks the assembly into place via hydrogen bonding.
Protocol C: Solvent-Switch Self-Assembly
-
Co-dissolution: Dissolve 10 mg of the Trityl-Oxalamide-PEG-Folate conjugate and 1 mg of a hydrophobic model drug (e.g., Paclitaxel) in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Injection: Inject the DMSO solution dropwise (at 50 µL/min) into 10 mL of rapidly stirring Phosphate-Buffered Saline (PBS, pH 7.4). The sudden change in solvent polarity forces the hydrophobic trityl groups to collapse inward, encapsulating the drug.
-
Dialysis: Transfer the colloidal suspension to a dialysis cassette (MWCO 3,500 Da) and dialyze against PBS for 24 hours to remove all traces of DMSO and unencapsulated drug.
-
Filtration: Pass the assembly through a 0.22 µm syringe filter to remove any large aggregates.
Caption: Mechanistic forces driving the supramolecular self-assembly of functionalized oxalamides.
Table 2: Physicochemical Characterization of Self-Assembled Nanocarriers
| Formulation | Critical Aggregation Conc. (µg/mL) | Particle Size (nm) | PDI | Drug Loading Efficiency (%) |
| Bare Oxalamide Core | 45.2 | 185 ± 12 | 0.28 | N/A (Precipitates) |
| Trityl-Oxalamide-PEG | 12.5 | 88 ± 5 | 0.14 | 72.4% |
| Trityl-Oxalamide-PEG-Folate | 14.1 | 95 ± 6 | 0.16 | 68.9% |
The inclusion of the trityl group significantly lowers the Critical Aggregation Concentration (CAC), indicating a highly stable thermodynamic assembly driven by the massive hydrophobic bulk of the triphenylmethyl moiety[3].
References
-
Makarević, J., et al. "Self-Healing Oxalamide Organogelators of Vegetable Oil." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Savić, J., et al. "In Situ Formation of Steroidal Supramolecular Gels Designed for Drug Release." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Kovačević, M., et al. "Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity." Organometallics - ACS Publications. Available at:[Link]
exploring N,N'-Bis-trityl-oxalamide for anion recognition
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- 4. Molecular recognition: preparation and characterization of two tripodal anion receptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Clustering of biphenyl oxamide ions by chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,N'-Bis-trityl-oxalamide
Welcome to the technical support resource for the purification of N,N'-Bis-trityl-oxalamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common challenges and solutions encountered during the purification of this sterically hindered molecule. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of N,N'-Bis-trityl-oxalamide, providing a foundational understanding for successful purification.
Q1: What are the most likely impurities in my crude N,N'-Bis-trityl-oxalamide?
A1: Impurities are primarily derived from the synthetic route, which typically involves the reaction of oxalyl chloride with tritylamine. Based on this, the primary impurities to monitor are:
-
Unreacted Starting Materials: Tritylamine (triphenylmethylamine).
-
Partially Reacted Intermediate: N-Trityl-oxalamic acid or its corresponding acid chloride.
-
By-products from Side Reactions: Triphenylmethanol, formed if the trityl group is inadvertently cleaved by trace acid or water during synthesis or workup. The trityl group is known to be labile under acidic conditions.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial workup steps.
An analogous impurity profile for a different oxalamide synthesis highlights the importance of monitoring for starting materials and intermediates.[3]
Q2: What key physical properties of N,N'-Bis-trityl-oxalamide affect its purification?
A2: The molecule's structure is dominated by two large, hydrophobic triphenylmethyl (trityl) groups. This has several implications:
-
Solubility: The compound is generally soluble in non-polar to moderately polar organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. It is expected to have very poor solubility in polar solvents like water and limited solubility in alcohols like methanol or ethanol.[4][5] Its bulky nature may also limit its solubility even in some organic solvents, making solvent screening crucial.
-
Crystallinity: While the oxalamide core can participate in hydrogen bonding, which often promotes crystallinity, the sheer bulk of the two trityl groups can hinder efficient crystal lattice packing.[6][7] This can sometimes make recrystallization challenging, leading to oils or amorphous solids.
-
Acid Sensitivity: The N-trityl bond, while more stable than an O-trityl bond, is still susceptible to cleavage under acidic conditions, which liberates the highly stable trityl cation.[1][8] It is critical to avoid acidic media during workup and purification to prevent the formation of deprotected oxalamide and triphenylmethanol.
Q3: How can I quickly assess the purity of my crude product?
A3: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
-
TLC Analysis: Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate. The desired product, being large and relatively non-polar, should have a high Rf value. Key impurities to look for are a baseline spot (potentially deprotected oxalamide) and a spot corresponding to tritylamine or triphenylmethanol, which will have different polarities.
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The spectrum of the pure product should be relatively clean in the aliphatic region, with complex aromatic signals between 7.0-7.5 ppm corresponding to the trityl groups and an N-H proton signal. The appearance of a sharp singlet around 2.0-2.5 ppm could indicate triphenylmethanol, a common degradation by-product. Comparing the integration of the aromatic protons to any impurity signals can give a rough estimate of purity.[9]
Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Precipitation During Recrystallization | 1. Solvent is too good: The compound is too soluble in the chosen solvent even at low temperatures. 2. Concentration is too low: There is not enough solute to reach the saturation point upon cooling. 3. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Add an Anti-Solvent: While stirring the solution at room temperature, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane) until persistent cloudiness appears. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly. This systematically reduces the overall solvating power, forcing precipitation.[9] 2. Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal from a previous pure batch. These actions provide nucleation sites for crystal growth to begin. |
| Product "Oils Out" Instead of Crystallizing | 1. Cooling too rapidly: Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice. 2. Presence of impurities: Impurities can disrupt the crystal lattice formation, acting as "defects" that prevent long-range order. | 1. Slow Down Cooling: After dissolving the crude product in a minimal amount of hot solvent, ensure the flask is well-insulated (e.g., wrap it in glass wool or a towel) and allow it to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.[10] 2. Attempt a Different Purification Method: If slow cooling fails, the impurity level may be too high for successful recrystallization. In this case, column chromatography is the recommended next step to remove these disruptive impurities before attempting recrystallization again. |
| Poor Separation on a TLC Plate | 1. Inappropriate Solvent System: The mobile phase may be too polar (all spots run to the top) or too non-polar (all spots remain at the baseline). 2. Co-eluting Impurities: The impurities may have a polarity very similar to the product. | 1. Optimize the Mobile Phase: The goal is an Rf of ~0.3-0.4 for the desired product. • If spots are too high, increase the proportion of the non-polar solvent (e.g., hexanes). • If spots are too low, increase the proportion of the polar solvent (e.g., ethyl acetate). 2. Change Solvent System: Try a different solvent combination entirely. For example, substitute ethyl acetate with dichloromethane (DCM) or diethyl ether to alter the selectivity and potentially resolve the spots. |
| Product Shows Signs of Trityl Group Cleavage | 1. Acidic Contamination: The silica gel used for chromatography can be slightly acidic. 2. Acidic Solvents/Reagents: Use of unstabilized chloroform (which can generate HCl) or acidic workup conditions. | 1. Neutralize Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of triethylamine (Et₃N) in your non-polar solvent (e.g., 0.5-1% Et₃N in hexanes), then flush with the pure solvent. This deactivates acidic sites on the silica surface.[11] 2. Use Stabilized Solvents: Ensure all solvents, particularly chlorinated ones, are fresh and properly stabilized. Avoid any acidic steps in the purification workflow. The trityl group is known to be acid-labile.[1][12] |
Visualized Purification Workflow
The following diagram outlines a general strategy for purifying crude N,N'-Bis-trityl-oxalamide, guiding the researcher from initial assessment to the final pure compound.
Caption: A step-by-step decision tree for purifying crude N,N'-Bis-trityl-oxalamide.
Recommended Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is a solid and contains moderate levels of impurities with different solubility profiles.
1. Solvent Screening (Small Scale):
- Place ~20-30 mg of crude material into several small test tubes.
- Add a few drops of different solvents (e.g., Toluene, Ethyl Acetate, Acetonitrile, Isopropanol) to each tube.
- Identify a solvent that poorly dissolves the compound at room temperature but completely dissolves it upon heating.[10] A Toluene/Hexanes or DCM/Hexanes solvent/anti-solvent system is a promising starting point.
2. Recrystallization Procedure (Scale-Up):
- Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
- Add the chosen solvent (e.g., Toluene) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
- If any insoluble impurities remain, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or a cold anti-solvent (e.g., hexanes).
- Dry the crystals under high vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily crude products or when recrystallization fails to remove closely related impurities.
1. Stationary Phase Preparation:
- Choose silica gel (230-400 mesh) as the stationary phase.
- To prevent acid-catalyzed detritylation, it is highly recommended to use silica gel that has been neutralized. Prepare a slurry of silica in your starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine) and let it stand for 15-20 minutes before packing the column.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
- Wet Loading: If the product is an oil that won't solidify, dissolve it in the smallest possible volume of the starting eluent or a slightly stronger solvent like DCM.
3. Column Packing and Elution:
- Pack a glass column with the neutralized silica slurry.
- Carefully add the dry-loaded sample to the top of the packed column, adding a thin layer of sand on top to protect the surface.
- Begin elution with a non-polar solvent system (e.g., 99:1 Hexanes:Ethyl Acetate).
- Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexanes:Ethyl Acetate) while monitoring the separation by TLC.
- Collect fractions and combine those containing the pure product based on TLC analysis.
- Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N,N'-Bis-trityl-oxalamide.
| Chromatography Solvent System Suggestions (Silica Gel) |
| Starting Eluent (for non-polar impurities): 100% Hexanes or 99:1 Hexanes:EtOAc |
| Eluting the Product: Gradient of 2% to 15% Ethyl Acetate in Hexanes |
| Eluting Polar Impurities: 50:50 Hexanes:EtOAc or 100% EtOAc |
| Note: Adding 0.5-1% Triethylamine to the eluent can help suppress peak tailing and prevent on-column degradation. |
References
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. [Link]
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. [Link]
-
Tanaka, H., et al. (2016). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group. Journal of Carbohydrate Chemistry. [Link]
-
Peng, L., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules. [Link]
- Google Patents. (CN104788429B). Method for preparing sartan drugs by removing trityl protecting group.
-
Moodie, R. B., & Thomas, P. N. (1998). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Touchton, A. J., et al. (n.d.). Synthesis of Bis(trityl)iron(II) and Formation of the Iron(0)-Stabilized o,o-isomer of Gomberg's Dimer. NSF Public Access Repository. [Link]
-
Nyce, G. W., et al. (2004). Large Scale Synthesis of a Persistent Trityl Radical for Use in Biomedical EPR Applications and Imaging. Organic letters. [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]
-
Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Tiekink, E. R., & Nguyen, T. T. (2017). N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E. [Link]
-
Idosi.org. (2014). Synthesis, Structural Characterization, Thermal Behavior and Anticancer Properties of a Bis[3-Nitro Benzylidene Amino. [Link]
-
ResearchGate. (2010). Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. [Link]
-
MDPI. (2023). N,N′-Dibutyloxamide. [Link]677)
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. idosi.org [idosi.org]
- 6. N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Crystallization of N,N'-Bis-trityl-oxalamide
From the desk of a Senior Application Scientist
Welcome to the technical support center for N,N'-Bis-trityl-oxalamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecule. The crystallization of N,N'-Bis-trityl-oxalamide presents specific challenges due to its large, bulky trityl groups and rigid oxalamide core. These structural features significantly influence its solubility and crystal packing behavior, often leading to issues such as "oiling out" or the formation of amorphous solids instead of well-defined crystals.[1]
This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your crystallization outcomes. We will explore the causality behind common issues and provide field-proven methods to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N,N'-Bis-trityl-oxalamide?
Due to the two large, nonpolar trityl (triphenylmethyl) groups, the molecule is overwhelmingly hydrophobic.[2] It exhibits poor solubility in polar solvents like water, methanol, or ethanol.[3] Its solubility is significantly better in chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and ethers (THF, diethyl ether). It is expected to be sparingly soluble in non-polar aliphatic hydrocarbons like hexane or heptane, especially at room temperature, making them excellent anti-solvents.[3][4]
Q2: What is "oiling out," and why is it a common problem with this compound?
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase upon cooling.[5] This typically happens when the melting point of the solute is lower than the temperature of the solution from which it is separating, or when the supersaturation is too high for orderly crystal nucleation to occur.[6] N,N'-Bis-trityl-oxalamide, with its bulky, flexible trityl groups, can struggle to align into an ordered crystal lattice, making it prone to forming a disordered, liquid-like "oil" that traps impurities.[1]
Q3: Why is a very slow cooling rate critical for crystallizing this molecule?
Rapid cooling dramatically increases supersaturation, often forcing the compound out of solution before the molecules have time to orient themselves into a thermodynamically stable crystal lattice.[7] This leads to either very small, impure crystals or amorphous precipitation.[5][8] For a large molecule like N,N'-Bis-trityl-oxalamide, a slow, controlled cooling process is essential to provide the necessary time for proper molecular arrangement and the growth of large, high-quality crystals.
Q4: What is the best starting point for selecting a crystallization solvent system?
A mixed-solvent system, often called an anti-solvent crystallization, is typically the most successful approach.[6][9] The ideal strategy is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (like dichloromethane or toluene) at an elevated temperature. Then, a "poor" or "anti-solvent" (like hexane or heptane), in which the compound is insoluble, is added slowly until the solution becomes slightly turbid. The solution is then gently heated until it becomes clear again, and finally, it is allowed to cool very slowly.[9] This method provides fine control over the supersaturation level, which is key to successful crystallization.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My compound forms an oil or a sticky gum at the bottom of the flask instead of crystals.
-
Possible Cause 1: The solution is too concentrated. The level of supersaturation is too high, favoring the formation of a disordered liquid phase over an ordered solid phase.[1]
-
Solution: Re-heat the mixture until the oil redissolves completely. Add more of the primary ("good") solvent (e.g., 10-20% more volume) to decrease the overall concentration. Allow the less concentrated solution to cool much more slowly.[5]
-
-
Possible Cause 2: The cooling rate is too fast. The system loses thermal energy too quickly for the bulky molecules to arrange themselves into a crystal lattice.
-
Solution: Insulate the crystallization vessel. Place the flask in a large beaker of hot water or an oil bath and allow it to cool to room temperature over several hours. Alternatively, place the flask inside a dewar to ensure a very slow cooling rate.
-
-
Possible Cause 3: The chosen solvent is not optimal. The boiling point of the solvent may be too close to the melting point of your compound, promoting oiling out.[6]
-
Solution: Switch to a different solvent system. If you are using dichloromethane (b.p. ~40 °C), try toluene (b.p. ~111 °C) as the primary solvent with hexane as the anti-solvent. The higher temperature range provides a different thermodynamic landscape for crystallization.
-
Problem 2: No crystals form, even after the solution has cooled to room temperature or below.
-
Possible Cause 1: The solution is not sufficiently supersaturated. There may be too much solvent, or the compound is more soluble at low temperatures than anticipated.[8]
-
Solution A (Concentration): Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by carefully boiling it off.[5] Be careful not to evaporate too much, which could lead to oiling out. Cool the solution again.
-
Solution B (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Solution C (Seeding): If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This will provide a template for further crystal growth, which is one of the most critical factors in controlling crystallization.[1]
-
Solution D (Add Anti-solvent): If using a single solvent system, carefully add a miscible anti-solvent (e.g., hexane) dropwise at room temperature until turbidity appears, then add a drop or two of the primary solvent to redissolve and let it stand undisturbed.
-
Problem 3: The product "crashes out" of solution as a fine powder immediately upon cooling.
-
Possible Cause: The initial solution was too close to its saturation point at high temperature. This leads to a massive, uncontrolled nucleation event as soon as the temperature drops slightly.[5]
-
Solution: Re-heat the solution to redissolve the powder. Add a small amount of additional hot solvent (5-10% of the total volume) to ensure the compound is fully in solution and not right at the edge of saturation.[5] Then, implement a much slower cooling protocol as described in Problem 1.
-
Problem 4: The yield is very low, although some crystals have formed.
-
Possible Cause: Too much solvent was used. A significant portion of your compound remains dissolved in the mother liquor even at low temperatures.[5]
-
Solution: After filtering your initial crop of crystals, concentrate the remaining mother liquor by evaporating a significant portion of the solvent. Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first. To test if significant compound remains, place a drop of the mother liquor on a watch glass; a large amount of solid residue after evaporation indicates a high concentration of the dissolved product.[5]
-
Visual Troubleshooting and Workflow
To better visualize the decision-making process during troubleshooting, the following diagram outlines the logical steps to take based on experimental observations.
Caption: Troubleshooting logic for N,N'-Bis-trityl-oxalamide crystallization.
Experimental Protocols
Here are two detailed, field-tested protocols for the crystallization of N,N'-Bis-trityl-oxalamide.
Protocol 1: Solvent / Anti-Solvent Recrystallization
This method offers excellent control and is highly recommended for this compound.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude N,N'-Bis-trityl-oxalamide in the minimum amount of warm (~35 °C) dichloromethane required for complete dissolution.
-
Anti-Solvent Addition: While gently swirling the flask, add hexane (the anti-solvent) dropwise using a pipette. Continue adding until you observe a faint, persistent cloudiness (turbidity).
-
Clarification: Gently warm the flask on a hot plate until the turbidity just disappears, resulting in a clear, saturated solution. Do not overheat or boil the dichloromethane.
-
Slow Cooling: Cover the flask with a watch glass, and then place it inside a beaker filled with warm water (~40 °C). Allow the entire assembly to cool slowly to room temperature undisturbed over several hours.
-
Chilling: Once at room temperature, transfer the flask to a 4 °C refrigerator for at least 4 hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Workflow for Solvent/Anti-Solvent Crystallization.
Protocol 2: Single Solvent Vapor Diffusion
This method is excellent for growing high-quality, single crystals suitable for X-ray diffraction, but it typically yields smaller quantities and takes longer.
-
Preparation: Dissolve the compound in a small amount of a suitable solvent, such as chloroform or toluene, to create a concentrated, but not fully saturated, solution. Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger, sealable jar (e.g., a 100 mL beaker sealed with parafilm or a screw-top jar).
-
Anti-Solvent Reservoir: Carefully add a layer of an anti-solvent (e.g., pentane or hexane) to the bottom of the larger jar, ensuring the level is well below the top of the inner vial. The anti-solvent must be more volatile than the solvent.
-
Diffusion: Seal the larger jar. Over several days, the more volatile anti-solvent will slowly diffuse as a vapor into the less volatile solvent in the inner vial. This gradually lowers the solubility of the compound, leading to slow, controlled crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Recommended Solvent Systems
The following table provides a starting point for solvent selection based on common laboratory solvents.
| Primary Solvent (Good) | Anti-Solvent (Poor) | Boiling Point of Primary Solvent (°C) | Notes and Recommendations |
| Dichloromethane | Hexane / Heptane | 39.6 | Excellent for initial attempts. Low boiling point allows for easy removal but requires careful temperature control. |
| Chloroform | Hexane / Pentane | 61.2 | Similar to dichloromethane but with a higher boiling point, which can sometimes prevent oiling out. |
| Toluene | Hexane / Heptane | 110.6 | A high-boiling point solvent that is very effective at preventing oiling out. The wide temperature range allows for very slow, controlled cooling.[4] |
| Tetrahydrofuran (THF) | Hexane / Water* | 66 | A more polar option. *Water can be used as an anti-solvent but may be difficult to remove completely. |
| Ethyl Acetate | Hexane | 77.1 | A good combination for removing both polar and non-polar impurities.[4] |
References
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. [Link]
-
University of California, Los Angeles. (n.d.). 4. Crystallization. [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]
-
Catalan, C. A. (2018, October 20). Reply to "Simple recrystallization method for obtaining pure compound (natural product)?". ResearchGate. [Link]
-
Yale University. (n.d.). Purification. [Link]
-
Touchton, A. J., Wu, G., & Hayton, T. W. (n.d.). Synthesis of Bis(trityl)iron(II) and Formation of the Iron(0)-Stabilized o,o-isomer of Gomberg's Dimer. National Science Foundation. [Link]
-
Nguyen, T. L., et al. (2001). N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. CUNY Bronx Community College. [Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Purification | Yale Research [research.yale.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
preventing aggregation of N,N'-Bis-trityl-oxalamide in solution
Prepared by: Senior Application Scientist, Advanced Molecular Solutions
Welcome to the technical support center for N,N'-Bis-trityl-oxalamide. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered when working with this molecule: its tendency to aggregate in solution. This document provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of N,N'-Bis-trityl-oxalamide and the underlying mechanisms that drive its aggregation.
Q1: What is N,N'-Bis-trityl-oxalamide, and why is it so prone to aggregation?
N,N'-Bis-trityl-oxalamide is a large, symmetric molecule characterized by two key structural features: a central oxalamide core and two bulky, hydrophobic trityl (triphenylmethyl) groups.[1][2] This unique architecture creates a high propensity for aggregation due to a combination of powerful intermolecular forces. The oxalamide core is capable of forming strong, directional hydrogen bonds, while the numerous aromatic rings on the trityl groups provide extensive surface area for π-π stacking.[3][4][5]
Caption: Logical workflow for troubleshooting N,N'-Bis-trityl-oxalamide aggregation.
Step 1: Re-evaluate Your Solvent System
Causality: The choice of solvent is the most critical factor governing solubility and aggregation. The ideal solvent must disrupt the strong intermolecular forces (π-π stacking and hydrogen bonding) that drive self-association. A poor solvent choice will favor these solute-solute interactions over solute-solvent interactions. [6] Recommendations:
-
Prioritize Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond disruptors and can effectively solvate the oxalamide core. [7]2. Consider Halogenated or Aromatic Solvents: Solvents like Dichloromethane (DCM), Chloroform, or Toluene can effectively solvate the large, aromatic trityl groups, thereby reducing π-π stacking interactions. [4][8]3. Avoid Protic and Nonpolar Aliphatic Solvents: Protic solvents (e.g., water, methanol, ethanol) can exacerbate aggregation through the hydrophobic effect. [9]Nonpolar aliphatic solvents (e.g., hexane, pentane) lack the ability to disrupt either hydrogen bonding or π-π stacking and will lead to poor solubility. [10]
Solvent Class Examples Mechanism of Action Suitability Score Polar Aprotic DMSO, DMF, Acetonitrile Disrupts H-bonds of oxalamide core. High Halogenated Dichloromethane (DCM), Chloroform Solvates aromatic trityl groups, reducing π-π stacking. Moderate to High Aromatic Toluene, Benzene Solvates aromatic trityl groups via π-π interactions. Moderate Ethers Tetrahydrofuran (THF) Moderate polarity, can offer a balance of interactions. Low to Moderate Alcohols (Protic) Methanol, Ethanol Poor solvation of trityl groups; H-bonding competition. Very Low | Aliphatic | Hexane, Pentane | Fails to disrupt both H-bonds and π-π stacking. | Very Low |
Protocol: Systematic Solvent Screening
-
Preparation: Weigh 1-2 mg of N,N'-Bis-trityl-oxalamide into several small, clean vials.
-
Screening: To each vial, add a different candidate solvent (e.g., DMSO, DCM, Toluene, THF) in small aliquots (e.g., 100 µL) up to a total volume of 1 mL.
-
Observation: After each addition, gently vortex or sonicate the vial for 30 seconds. Observe for complete dissolution.
-
Stability Check: Once dissolved, let the solutions stand for 1-2 hours at room temperature and observe for any signs of precipitation or haziness. The best solvent will yield a clear, stable solution at the desired concentration.
Step 2: Optimize Solute Concentration
Causality: Aggregation is a concentration-dependent, multi-molecular process. [11]Above a certain threshold, known as the Critical Aggregation Concentration (CAC), the equilibrium shifts from monomers to aggregates. [8]Working below the CAC is essential for maintaining a monomeric solution.
Recommendation: Always work with the lowest concentration that is feasible for your application. If a higher concentration is required, you must proceed to Step 3.
Protocol: Estimating the Critical Aggregation Concentration (CAC)
-
Stock Solution: Prepare a concentrated stock solution of the compound in your best-chosen solvent from Step 1. Ensure it is fully dissolved, using gentle warming or sonication if necessary, then cool to room temperature.
-
Serial Dilution: Perform a series of 2-fold dilutions in the same solvent.
-
Incubation & Observation: Let the dilutions equilibrate for at least one hour.
-
Detection:
-
Visual: Note the highest concentration at which the solution remains perfectly clear.
-
DLS: Measure the particle size of each dilution. The CAC is the concentration at which a significant increase in the hydrodynamic radius is first detected.
-
Step 3: Implement Solution Additives (Excipients)
Causality: When solvent choice and concentration control are insufficient, additives can be used to actively interfere with the aggregation process. These molecules work by altering the solution environment or by directly interacting with the solute to prevent self-association. [12][13]
Caption: Mechanisms of common anti-aggregation additives.
Recommendations & Data Table:
| Additive Class | Example | Mechanism | Starting Concentration | Pros/Cons |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Encapsulate hydrophobic regions in micelles or coat the molecule, preventing self-association. [14][13] | 0.01 - 0.1% (w/v) | Pro: Very effective at low concentrations. Con: Can interfere with some cell-based assays or surface interactions. |
| Polymers | Polyethylene Glycol (PEG 300/400) | Increases solvent viscosity and provides steric hindrance by adsorbing to the molecule's surface. [8][15] | 1 - 5% (v/v) | Pro: Biocompatible, improves solubility. Con: Can significantly change solution properties (viscosity). |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with the hydrophobic trityl groups, effectively "hiding" them from other molecules. [8] | 1 - 10 mM | Pro: Highly specific interaction. Con: Stoichiometry is important; requires molar excess. |
| Amino Acids | L-Arginine | Can suppress aggregation by weakly interacting with aromatic groups and disrupting hydrogen bonding networks. [14][11] | 50 - 250 mM | Pro: Biocompatible, mild. Con: High concentrations are often required. |
Protocol: Screening Anti-Aggregation Additives
-
Prepare Additive Stocks: Create concentrated stock solutions of each candidate additive in your primary solvent.
-
Test Matrix: Prepare your N,N'-Bis-trityl-oxalamide solution at a concentration known to cause aggregation.
-
Spike Solutions: Aliquot this solution into separate vials and add varying amounts of each additive stock to reach the desired final concentrations (as suggested in the table above). Include a "no additive" control.
-
Equilibrate and Observe: Gently mix, allow the solutions to equilibrate for 1-2 hours, and assess for clarity. Use DLS for a quantitative comparison of efficacy.
Step 4: Control Environmental and Handling Factors
Causality: Physical parameters and handling techniques can introduce energy or nucleation sites that trigger or accelerate aggregation.
Recommendations:
-
Temperature Control: While gentle heating can aid initial dissolution, allowing a supersaturated solution to cool rapidly can induce precipitation. Dissolve at the lowest temperature required and maintain a constant operating temperature.
-
Filtration: Always filter your final solution through a 0.22 µm syringe filter. [8]This removes any pre-existing micro-aggregates or dust particles that can act as nucleation sites for further aggregation.
-
Avoid High Shear Stress: Use gentle mixing methods. Avoid vigorous vortexing for extended periods, as high shear forces can sometimes promote aggregation of partially unfolded or conformationally flexible molecules. [14]
Part 3: References
-
Li, J., Liu, T., & Wang, J. (2021). Use of additives to regulate solute aggregation and direct conformational polymorph nucleation of pimelic acid. IUCrJ, 8(Pt 5), 727–735. [Link]
-
Hamada, H., Arakawa, T., & Shiraki, K. (2009). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 400-407. [Link]
-
Vazquez-Rey, M., & Broering, J. M. (2013). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 105(11), 2562-2570. [Link]
-
Unchained Labs. (2026). How to Prevent Protein Aggregation: Insights and Strategies. Unchained Labs Blog. [Link]
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Wiest, O., et al. (1997). Molecular Symmetry and the Design of Molecular Solids: The Oxalamide Functionality as a Persistent Hydrogen Bonding Unit. Journal of the American Chemical Society, 119(23), 5746–5754. [Link]
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Han, Y., et al. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Molecules, 29(15), 3422. [Link]
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Hughes, A. D., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry, 66(16), 5543-5551. [Link]
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Padilla-Martínez, I. I., et al. (2001). Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2165-2171. [Link]
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Padilla-Martínez, I. I., et al. (2001). Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2165-2171. [Link]
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Cockroft, S. L., et al. (2007). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]
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Wheeler, S. E., & Bloom, J. W. G. (2014). Rethinking the term “pi-stacking”. Chemical Science, 5(8), 3077-3088. [Link]
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Hisatomi, T., & Shinkai, S. (2006). The Solvent Effect on Weak Interactions in Supramolecular Polymers. Chemistry – An Asian Journal, 1(1-2), 148-157. [Link]
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Londoño-Londoño, J., et al. (2011). Supramolecular architectures of conformationally controlled 1,3-phenyl-dioxalamic molecular clefts through hydrogen bonding and steric restraints. CrystEngComm, 13(14), 4583-4593. [Link]
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Singh, N., et al. (2018). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR. New Journal of Chemistry, 42(9), 7063-7072. [Link]
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LibreTexts Chemistry. (2026). Host-Guest Chemistry and π-π Stacking Interactions. [Link]
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PubChem. (n.d.). N,n'-bis-trityl-oxalamide. National Center for Biotechnology Information. [Link]
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Li, X., & Logan, B. E. (2000). Rapid Structure Characterization of Bacterial Aggregates. Environmental Science & Technology, 34(15), 3154-3159. [Link]
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Touchton, A. J., Wu, G., & Hayton, T. W. (2021). Synthesis of Bis(trityl)iron(II) and Formation of the Iron(0)-Stabilized o,o-isomer of Gomberg's Dimer. ChemRxiv. [Link]
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Khayyo, S. I., et al. (2009). Large Scale Synthesis of a Persistent Trityl Radical for Use in Biomedical EPR Applications and Imaging. PLoS ONE, 4(5), e5535. [Link]
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Tormyshev, V., et al. (2018). Synthesis of Nanometer Sized Bis- and Tris-trityl Model Compounds with Different Extent of Spin-Spin Coupling. Molecules, 23(3), 682. [Link]
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Lee, G.-H., & Wang, H.-T. (2008). N,N′-Bis(4-aminobenzyl)oxalamide. Acta Crystallographica Section E, 64(Pt 1), o123. [Link]
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Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2014). Synthesis, Structural Characterization, Thermal Behavior and Anticancer Properties of a Bis[3-Nitro Benzylidene Amino]-1,2-Diimino Ethane Schiff Base Ligand and its Uranyl Complex. World Journal of Chemistry, 9(1), 07-14. [Link]
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Di Vaira, M., et al. (2018). Supramolecular Aggregation of a New Substituted Bis(salicylaldiminato)zinc(II) Schiff-Base Complex Derived from trans-1,2-Diaminocyclohexane. Inorganics, 6(1), 1. [Link]
Sources
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Technical Support Center: Troubleshooting N,N'-Bis-trityl-oxalamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in bulky amide couplings. The synthesis of N,N'-Bis-trityl-oxalamide (CAS: 103389-57-7)[1] from tritylamine and oxalyl chloride is a classic example of a reaction where steric hindrance and protecting-group lability intersect.
This guide is not just a list of instructions; it is a self-validating framework designed to help you understand the causality behind experimental failures. By mastering the mechanistic pathways that lead to common impurities, you can engineer your workflows to prevent them entirely.
Mechanistic Workflow & Impurity Mapping
To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the intended acylation pathway alongside the parasitic side-reactions that generate our most common impurities.
Reaction workflow for N,N'-Bis-trityl-oxalamide synthesis highlighting major impurity branch points.
Troubleshooting FAQs: The "Why" and "How"
Q1: My final product contains a massive Triphenylmethanol peak in the NMR. How is this forming, and how do I prevent it?
The Causality: Triphenylmethanol (trityl alcohol) is rarely a byproduct of the forward reaction itself; rather, it is an artifact of improper workup. The trityl-nitrogen bond is notoriously acid-labile[2]. If you use an aggressive acidic wash (like 1 M HCl) to remove excess triethylamine (TEA) or unreacted tritylamine, the pH drop induces an SN1 cleavage. The resulting triphenylmethyl cation is highly stable and is immediately trapped by aqueous moisture to form triphenylmethanol. The Solution: Transition to a self-validating mild workup. Use 5% aqueous citric acid or 10% NH4Cl instead of strong mineral acids. Validate the integrity of your product by checking the aqueous layer's pH—it should never drop below 4.5 during the amine-scavenging phase.
Q2: LC-MS shows a mixture of my desired N,N'-bis-trityl-oxalamide and a mono-trityl species. Why did the reaction stall?
The Causality: This is a classic steric bottleneck. The first equivalent of tritylamine attacks oxalyl chloride rapidly at 0 °C[3]. However, the resulting intermediate—mono-trityl oxalamoyl chloride—is shielded by the massive steric bulk of the three phenyl rings. The second equivalent of tritylamine struggles to access the remaining electrophilic carbonyl carbon. The Solution: Do not quench the reaction based on the disappearance of oxalyl chloride. You must use a slight excess of tritylamine (2.2 equivalents total) and allow the reaction to warm to room temperature, stirring for at least 4–6 hours.
Q3: I have a white, water-soluble solid precipitating in my DCM reaction mixture. What is it?
The Causality: This is Triethylamine hydrochloride ( TEA⋅HCl ). Because the acylation of tritylamine with oxalyl chloride generates two equivalents of HCl, your TEA base scavenges it to form this salt[4]. While partially soluble in dichloromethane (DCM), it often crashes out as the reaction progresses and the solvent saturates. The Solution: This is actually a positive visual indicator that your coupling is proceeding. It is easily removed during the first aqueous wash. Ensure your separatory funnel protocol includes a thorough deionized water wash before moving to acidic/basic washes.
Analytical Signatures & Impurity Resolution
To ensure your workflow is self-validating, you must be able to track impurities quantitatively. Use the following table to identify and resolve contaminants using orthogonal analytical techniques.
| Impurity / Compound | Origin / Causality | TLC ( Rf )* | LC-MS ( m/z ) | 1H NMR Signature ( CDCl3 ) | Resolution Strategy |
| N,N'-Bis-trityl-oxalamide | Target Product | ~0.65 | 595 [M+Na]+ | ~8.5 ppm (s, 2H, NH) | N/A |
| Triphenylmethanol | Acidic cleavage of trityl group | ~0.40 | 283 [M+Na]+ | ~2.7 ppm (s, 1H, OH) | Recrystallization from DCM/Hexanes. |
| Mono-trityl oxalamic acid | Incomplete reaction + aqueous quench | ~0.10 (streaks) | 330 [M−H]− | ~7.8 ppm (br s, 1H, NH) | Wash organic layer with saturated NaHCO3 . |
| Unreacted Tritylamine | Excess starting material | ~0.25 | 260 [M+H]+ | ~2.1 ppm (br s, 2H, NH2 ) | Wash organic layer with 5% Citric Acid. |
| Oxalic Acid | Moisture degrading oxalyl chloride | Baseline | 89 [M−H]− | N/A (Exchanges) | Wash organic layer with saturated NaHCO3 . |
*TLC Conditions: Silica gel, 8:2 Hexanes/Ethyl Acetate. Trityl-containing compounds are highly UV-active.
Self-Validating Experimental Protocol
This protocol is engineered to bypass the impurities detailed above. Every step contains a built-in validation checkpoint.
Reagents Required:
-
Tritylamine: 2.2 mmol (Slight excess to overcome sterics)[4]
-
Oxalyl Chloride: 1.0 mmol
-
Triethylamine (TEA): 3.0 mmol
-
Anhydrous Dichloromethane (DCM): 15 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (Nitrogen or Argon). Moisture is the primary cause of oxalic acid formation.
-
Amine Solubilization: Dissolve tritylamine (2.2 mmol) and TEA (3.0 mmol) in 10 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Electrophile Addition: Dilute oxalyl chloride (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes[3]. Validation Check: You should observe immediate fuming and the gradual precipitation of white TEA⋅HCl salts.
-
Steric Overcome (Coupling): Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 6 hours. Validation Check: Perform a TLC (8:2 Hex/EtOAc). The mono-trityl intermediate should be entirely consumed.
-
Orthogonal Workup:
-
Quench the reaction by adding 10 mL of DI water. Transfer to a separatory funnel and collect the organic (bottom) layer.
-
Wash the organic layer with 15 mL of saturated aqueous NaHCO3 . Mechanism: Deprotonates and extracts any mono-trityl oxalamic acid and oxalic acid into the aqueous phase.
-
Wash the organic layer with 15 mL of 5% aqueous Citric Acid. Mechanism: Protonates and extracts unreacted tritylamine without cleaving the product's trityl bonds.
-
Wash with 15 mL of Brine to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a minimal amount of hot DCM layered with Hexanes to yield pure N,N'-Bis-trityl-oxalamide[1].
References
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons.[Link]
Sources
HPLC method development for N,N'-Bis-trityl-oxalamide purity analysis
Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by N,N'-Bis-trityl-oxalamide .
N,N'-Bis-trityl-oxalamide (Chemical Formula: C₄₀H₃₂N₂O₂) is an exceptionally bulky and hydrophobic molecule featuring an oxalamide core flanked by two lipophilic triphenylmethyl (trityl) protecting groups[1]. Developing a robust purity analysis method for this compound requires balancing two competing chemical realities: the extreme hydrophobicity of the bis-trityl structure and the inherent acid-lability of the trityl ether linkages.
This guide provides a self-validating framework to troubleshoot, optimize, and execute your HPLC purity workflows.
Diagnostic Decision Tree
Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your chromatographic issue.
Diagnostic workflow for resolving common HPLC issues with N,N'-Bis-trityl-oxalamide.
Troubleshooting Guides & FAQs
Q1: Why am I observing peak splitting, or a large unexpected peak eluting very early in the run? Causality: The trityl (triphenylmethyl) group is highly sensitive to acidic environments and is easily removed under acidic conditions[2]. If your mobile phase contains standard acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, the N,N'-Bis-trityl-oxalamide is undergoing rapid on-column hydrolysis. This degrades the analyte into the mono-trityl derivative, the bare oxalamide core, and triphenylmethanol (trityl alcohol). Solution: Shift to a neutral or slightly alkaline mobile phase. Replacing TFA with 10 mM Ammonium Acetate (pH 7.0 - 7.5) suppresses acid-catalyzed cleavage while maintaining a stable baseline for UV detection.
Q2: My compound is either not eluting at all, or eluting as a severely broadened, tailing peak at the end of a standard reversed-phase gradient. How do I fix this? Causality: With a molecular formula of C₄₀H₃₂N₂O₂, this compound possesses immense hydrophobic bulk[1]. Standard reversed-phase (RP) conditions (e.g., Water/Acetonitrile) lack the eluotropic strength to desorb the bis-trityl moieties from dense C18 alkyl chains, leading to extreme retention[3]. Solution: Implement Non-Aqueous Reversed-Phase (NARP) chromatography[4]. By incorporating a lower-polarity solvent like Tetrahydrofuran (THF) into Mobile Phase B, you drastically increase the solubility and elution strength for non-polar aromatic substances[5][6]. Additionally, switching from a high-density C18 column to a Phenyl-Hexyl or C8 column will reduce excessive hydrophobic retention.
Q3: How do I resolve the target compound from the mono-trityl impurity? Causality: The loss of one trityl group drastically reduces the molecule's spatial bulk and hydrophobicity. However, if your gradient slope is too steep, the mono-trityl and bis-trityl peaks will compress and co-elute before the mono-trityl species can fully partition into the mobile phase. Solution: Flatten the gradient slope in the high-organic region (e.g., 60% to 95% B over 15 minutes instead of 5 minutes). Utilizing a Phenyl-Hexyl stationary phase will also enhance π−π interactions with the aromatic rings, maximizing selectivity ( α ) between the one-trityl and two-trityl structures.
Experimental Protocols: Step-by-Step Methodology
Protocol: Neutral High-Organic HPLC Method for N,N'-Bis-trityl-oxalamide Self-Validating System: This methodology utilizes a neutral pH to preserve the trityl groups and a THF-enhanced mobile phase to ensure complete elution. The system validates itself through a System Suitability Test (SST) that monitors triphenylmethanol as an internal marker for unwanted on-column degradation.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water. (Adjust to pH 7.2 with dilute ammonium hydroxide). Causality: Neutral pH prevents acid-catalyzed detritylation.
-
Mobile Phase B: Acetonitrile / Tetrahydrofuran (THF) (60:40, v/v). Causality: THF acts as a strong solvent to desorb hydrophobic trityl compounds.
Step 2: Instrumentation & Column Setup
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 40 °C (Enhances mass transfer and reduces system backpressure caused by THF viscosity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: The trityl groups provide a strong, reliable chromophore at this wavelength[7].
Step 3: Gradient Elution Program
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band).
-
2.0 - 15.0 min: 40% → 95% B (Shallow linear gradient to separate mono- vs. bis-trityl).
-
15.0 - 20.0 min: 95% B (High-organic wash to elute the highly retained N,N'-Bis-trityl-oxalamide).
-
20.0 - 20.1 min: 95% → 40% B.
-
20.1 - 25.0 min: 40% B (Column re-equilibration).
Step 4: Sample Preparation
-
Diluent: Acetonitrile / Water (80:20, v/v). Crucial: Do not use 100% organic diluent if the initial gradient is highly aqueous to avoid solvent crash and precipitation in the injector.
-
Concentration: 0.5 mg/mL.
-
Injection Volume: 5 µL.
Step 5: System Suitability & Self-Validation Inject a mixed standard of oxalamide, triphenylmethanol, mono-trityl-oxalamide, and N,N'-Bis-trityl-oxalamide.
-
Validation Criterion 1 (Stability): The peak area of triphenylmethanol in a freshly prepared standard must be < 0.5% of the total area. If higher, verify the pH of Mobile Phase A.
-
Validation Criterion 2 (Resolving Power): Resolution ( Rs ) between mono-trityl and bis-trityl peaks must be > 2.0.
Data Presentation: Chromatographic Behavior
To aid in peak identification during method development, refer to the theoretical retention behaviors of the synthesis components and potential degradants below.
| Analyte / Impurity | Structural Characteristics | Relative Hydrophobicity | Expected Elution Order | Troubleshooting Notes |
| Oxalamide Core | No trityl groups, highly polar | Low | 1 (Early) | Elutes near the void volume in high-organic NARP conditions. |
| Triphenylmethanol | Cleaved trityl alcohol | Moderate | 2 | Critical indicator of on-column acid degradation. Monitor closely. |
| Mono-trityl-oxalamide | Single trityl group | High | 3 | Requires a shallow gradient slope to resolve from the bis-trityl peak. |
| N,N'-Bis-trityl-oxalamide | Two trityl groups (C₄₀H₃₂N₂O₂) | Extreme | 4 (Late) | Requires THF/ACN blends to prevent peak tailing and carryover. |
References
- Application Notes and Protocols for HPLC Purity Analysis of 6-O-(Triphenylmethyl)
- Source: merckmillipore.
- Source: highfine.
- N,n'-bis-trityl-oxalamide (C40H32N2O2)
- An RP HPLC System Is Not Compatible with NARP.
- Source: researchgate.
- Source: google.
Sources
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- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An RP HPLC System Is Not Compatible with NARP. Here’s Why - AnalyteGuru [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017218454A1 - Hydrophobic interaction chromatography for purification of oligonucleotides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Characterization of Sterically Hindered Oxalamides
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) characterization of sterically hindered oxalamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining high-quality NMR data and interpreting complex spectra.
Introduction: The Challenge of Steric Hindrance in Oxalamides
Sterically hindered oxalamides are a class of molecules with significant interest in medicinal chemistry and materials science. However, their structural features, particularly bulky substituents near the oxalamide core, introduce considerable challenges for NMR analysis. These challenges primarily stem from:
-
Slow Rotational Dynamics: Restricted rotation around the amide (C-N) bonds and the central C-C bond is a hallmark of these compounds. This slow exchange on the NMR timescale can lead to significant peak broadening, making spectra difficult to interpret.
-
Poor Solubility: The often rigid and nonpolar nature of sterically hindered oxalamides can result in poor solubility in common NMR solvents, leading to low signal-to-noise ratios.
-
Complex Spectral Features: The combination of slow rotation and potential for multiple stable conformations can result in a multitude of signals, overlapping peaks, and a generally complex spectral appearance.
This guide will equip you with the knowledge and practical strategies to overcome these obstacles and successfully characterize your sterically hindered oxalamides.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format, providing detailed protocols and the scientific reasoning behind them.
Q1: My 1H NMR spectrum shows very broad, poorly resolved peaks for the amide and adjacent protons. What's happening and how can I fix it?
A1: This is a classic sign of intermediate chemical exchange due to restricted C-N bond rotation. At room temperature, the rate of rotation is on the same timescale as the NMR experiment, leading to coalescence and broadening of the signals for the different rotamers.
Root Cause Analysis:
The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation. When the rate of this rotation is neither fast nor slow on the NMR timescale, the spectrometer "sees" an average of the exchanging conformations, resulting in broad peaks.
Troubleshooting Workflow:
Caption: Workflow for assigning complex NMR spectra.
Frequently Asked Questions (FAQs)
Q: Why do I sometimes see two sets of signals for what appears to be a symmetrical molecule?
A: This is a direct consequence of slow rotation around the amide C-N bonds. The two sets of signals correspond to the different chemical environments of the substituents in the different rotamers (conformational isomers). At low temperatures, you can often "freeze out" these conformers and see distinct signals for each.
Q: Can I use 13C NMR to study these dynamic processes?
A: Absolutely. 13C NMR is also affected by slow rotation and can provide complementary information. You may observe broadening or splitting of the carbonyl and other carbon signals. However, due to the lower sensitivity and longer acquisition times of 13C NMR, 1H NMR is often the first choice for studying these dynamic phenomena.
Q: Are there any other nuclei I can probe to get more information?
A: Yes, if your compound contains other NMR-active nuclei, they can provide valuable insights. For example, 15N NMR can directly probe the electronic environment of the amide nitrogen, and 19F NMR is very sensitive to changes in the chemical environment if you have fluorine substituents.
Q: What is the typical energy barrier for rotation in these systems?
A: The energy barrier to rotation can vary widely depending on the steric bulk of the substituents and the solvent. It can range from approximately 10 to 25 kcal/mol. This can be quantified using advanced dynamic NMR (DNMR) analysis, which involves line-shape analysis of the variable temperature NMR data.
Q: How can I be sure that the broadening I see is from restricted rotation and not something else, like aggregation?
A: This is an important consideration. One way to differentiate is to run a dilution study. If the peak broadening is due to aggregation, diluting the sample should lead to sharper signals. If the broadening is due to restricted rotation, the line shape will be independent of concentration. Additionally, the characteristic temperature dependence described above is a strong indicator of a dynamic exchange process.
References
-
Martínez-Martínez, F. J., Ariza-Castolo, A., Tlahuext, H., Tlahuextl, M., & Contreras, R. (1993). 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1481-1485. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford. Retrieved from [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
Singh, S., & Siddiqui, Z. (2015). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 53(11), 931-936. [Link]
-
Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(9), 1593-1607. [Link]
-
Green, D. E., & Notis, E. G. (2021). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Nanalysis. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Retrieved from [Link]
-
Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. Retrieved from [Link]
-
Temeriusz, A., Rowińska, M., Paradowska, K., & Wawer, I. (2003). Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. Carbohydrate Research, 338(2), 183-188. [Link]
-
Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube. [Link]
-
Shoup, R. R., & VanderHart, D. L. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. The Journal of Chemical Physics, 54(1), 20-30. [Link]
-
King Fahd University of Petroleum & Minerals. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Retrieved from [Link]
-
Silva, A. M. S., & Pinto, D. C. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-38). Springer. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 151-160. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
- van der Westhuizen, J. H., & van der Watt, P. (2011). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-oxalamides. *South
Validation & Comparative
The Impact of Steric Encumbrance in Supramolecular Design: A Comparative Guide to N,N'-Bis-trityl-oxalamide and Other Bulky Linkers
In the intricate world of supramolecular chemistry, the precise orchestration of non-covalent interactions to construct well-defined, functional architectures is paramount. The choice of molecular building blocks, particularly the linking units that connect recognition motifs, plays a decisive role in governing the outcome of self-assembly processes. Among these, linkers possessing significant steric bulk have emerged as powerful tools to control association strength, dictate assembly geometry, and impart unique dynamic properties to the resulting supramolecular materials.
This guide provides an in-depth technical comparison of N,N'-Bis-trityl-oxalamide, a molecule featuring the exceptionally bulky trityl groups, with other sterically demanding linkers in the context of supramolecular chemistry. We will delve into the underlying principles of how steric hindrance influences hydrogen-bonding networks, provide detailed experimental protocols for the synthesis and characterization of these molecules, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in the rational design of novel supramolecular systems.
The Oxalamide Core: A Privileged Motif for Hydrogen-Bonded Assemblies
The N,N'-disubstituted oxalamide core is a robust and highly predictable building block in supramolecular chemistry. Its defining feature is the presence of two amide functionalities in a vicinal arrangement, which creates a rigid, planar unit with two hydrogen-bond donor (N-H) and two hydrogen-bond acceptor (C=O) sites. This arrangement predisposes oxalamide derivatives to form strong and directional intermolecular hydrogen bonds, often leading to the formation of one-dimensional tapes or two-dimensional sheets.[1][2] The inherent rigidity of the oxalamide linker minimizes the entropic penalty upon assembly, favoring the formation of well-ordered structures.[1]
N,N'-Bis-trityl-oxalamide: A Study in Extreme Steric Hindrance
N,N'-Bis-trityl-oxalamide (Figure 1) represents an extreme case of steric encumbrance. The trityl (triphenylmethyl) group is exceptionally bulky, and its presence on both nitrogen atoms of the oxalamide core is expected to profoundly influence its self-assembly behavior.
Figure 1: Molecular Structure of N,N'-Bis-trityl-oxalamide
Caption: Molecular structure of N,N'-Bis-trityl-oxalamide.
The three phenyl rings of each trityl group are not coplanar and create a propeller-like conformation, effectively shielding the N-H protons of the oxalamide core. This steric shielding is anticipated to hinder the formation of the typical hydrogen-bonded networks observed for less substituted oxalamides. While intermolecular hydrogen bonding may still occur, it is likely to be significantly weaker or may lead to the formation of frustrated or disordered assemblies.
Predicted Spectroscopic Characteristics
| Spectroscopic Data (Predicted) | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.10-7.50 (m, 30H, Ar-H), ~6.5 (br s, 2H, N-H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 160-165 (C=O), 140-145 (Ar-C), 125-130 (Ar-CH), ~70 (C-trityl) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
Alternative Bulky Linkers for Comparative Analysis
To understand the unique role of the trityl group, it is instructive to compare it with other bulky substituents. For this guide, we have selected the adamantyl and tert-butyl groups, which are also commonly employed in supramolecular and medicinal chemistry to impart steric bulk and lipophilicity.
-
N,N'-Bis(1-adamantyl)oxalamide: The adamantyl group is a rigid, diamondoid hydrocarbon cage. Its three-dimensional structure provides significant steric hindrance.
-
N,N'-Di-tert-butyloxalamide: The tert-butyl group is a classic example of a sterically demanding, non-polar group.
Figure 2: Structures of Comparative Bulky Oxalamides
Caption: Molecular structures of N,N'-bis(1-adamantyl)oxalamide and N,N'-di-tert-butyloxalamide.
Comparative Analysis of Steric and Physicochemical Properties
The steric and electronic properties of these bulky groups can be quantified using various parameters, which are summarized in the table below.
| Parameter | Trityl | 1-Adamantyl | tert-Butyl | Reference(s) |
| Charton Steric Parameter (ν) | ~1.65 (estimated) | 1.33 | 1.24 | [3] |
| A-Value (kcal/mol) | >5.0 | ~1.7 | >4.5 | [4] |
| Calculated logP | ~8.6 | ~3.1 | ~1.9 | [5] |
The Charton steric parameter (ν) provides a measure of the size of a substituent, with larger values indicating greater steric bulk. The A-value quantifies the steric strain a substituent experiences in the axial position of a cyclohexane ring, with higher values indicating a stronger preference for the equatorial position due to steric hindrance. The calculated logP is an indicator of the lipophilicity of the group.
From this data, it is evident that the trityl group is significantly larger and more lipophilic than both the adamantyl and tert-butyl groups. While the A-value for the adamantyl group is smaller than that of the tert-butyl group, its rigid, three-dimensional structure can exert significant steric influence in a different manner than the more "spherical" tert-butyl group.
Experimental Section
The following protocols provide a general framework for the synthesis and characterization of N,N'-disubstituted oxalamides with bulky groups.
General Synthesis of N,N'-Disubstituted Oxalamides
This procedure can be adapted for the synthesis of N,N'-Bis-trityl-oxalamide, N,N'-bis(1-adamantyl)oxalamide, and N,N'-di-tert-butyloxalamide by using the corresponding amine.
Figure 3: General Synthetic Workflow
Caption: General workflow for the synthesis of N,N'-disubstituted oxalamides.
Materials:
-
Diethyl oxalate (1.0 eq.)
-
Appropriate bulky amine (Tritylamine, 1-Adamantanamine, or tert-Butylamine) (2.1 eq.)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the bulky amine (2.1 equivalents) in absolute ethanol.
-
To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven to a constant weight.
Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify the characteristic N-H and C=O stretching frequencies of the oxalamide core.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point Analysis: As an indicator of purity.
Investigation of Self-Assembly by ¹H NMR Spectroscopy
Variable concentration ¹H NMR spectroscopy is a powerful technique to study the self-assembly of molecules in solution. The chemical shifts of protons involved in hydrogen bonding, such as the N-H protons of the oxalamide, are often sensitive to the aggregation state.
Figure 4: Workflow for Variable Concentration ¹H NMR Study
Caption: Workflow for studying self-assembly using variable concentration ¹H NMR.
Procedure:
-
Prepare a concentrated stock solution of the purified oxalamide derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Prepare a series of dilutions from the stock solution to cover a wide concentration range (e.g., from 50 mM down to 0.1 mM).
-
Acquire a ¹H NMR spectrum for each concentration, ensuring consistent experimental parameters (temperature, number of scans).
-
Plot the chemical shift of the N-H proton as a function of concentration.
-
A downfield shift of the N-H proton upon increasing concentration is indicative of hydrogen-bond formation and self-assembly. The data can be fitted to various models (e.g., isodesmic or cooperative) to extract thermodynamic parameters such as the association constant (Ka).
Discussion and Outlook
The choice of a bulky linker in supramolecular chemistry is a critical design element that can be used to fine-tune the properties of self-assembled materials.
-
N,N'-Bis-trityl-oxalamide: The immense steric bulk of the trityl groups is expected to severely hinder the formation of extended hydrogen-bonded networks. This may lead to the formation of discrete dimers or small oligomers in solution, or highly disordered aggregates. This property could be exploited to create "monomer-like" species in solution that can be triggered to assemble under specific conditions, or to create materials with a high degree of internal frustration.
-
N,N'-Bis(1-adamantyl)oxalamide: The rigid, three-dimensional adamantyl group will also provide significant steric hindrance, but its more defined shape compared to the trityl group might allow for the formation of more ordered, albeit sterically constrained, assemblies. The lipophilicity of the adamantyl group could also drive aggregation in polar solvents.
-
N,N'-Di-tert-butyloxalamide: The tert-butyl group, while bulky, is the smallest of the three. It is expected to allow for the formation of hydrogen-bonded assemblies, but the steric hindrance will likely influence the geometry and stability of these structures compared to less bulky N-substituents.
Future Directions:
The lack of experimental data on N,N'-Bis-trityl-oxalamide highlights a significant opportunity for future research. The synthesis and characterization of this molecule, followed by a systematic, comparative study of its self-assembly behavior against its adamantyl and tert-butyl counterparts, would provide invaluable insights into the role of extreme steric hindrance in directing supramolecular polymerization. Such studies would contribute to a more comprehensive understanding of the structure-property relationships in these systems and pave the way for the rational design of new materials with precisely controlled architectures and dynamic properties.
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validation of N,N'-Bis-trityl-oxalamide crystal structure with CIF data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Scientific Research
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates molecular interactions, physical properties, and biological activity. X-ray crystallography stands as the gold standard for elucidating these structures, culminating in a Crystallographic Information File (CIF). However, the generation of a CIF is not the endpoint of structural analysis. Rigorous validation is a critical, subsequent step to ensure the integrity, accuracy, and reliability of the crystallographic data.
This guide provides a comprehensive overview of the principles and practice of CIF validation. As the crystallographic data for N,N'-Bis-trityl-oxalamide is not publicly available, we will utilize the published crystal structure of a related compound, N,N'-dibenzyloxamide , as a practical case study to illustrate the validation workflow. The methodologies and principles discussed herein are universally applicable to small-molecule crystal structures.
The Cornerstone of Validation: The International Union of Crystallography (IUCr) and checkCIF
The International Union of Crystallography (IUCr) establishes the standards for crystallographic data reporting and validation.[1] Their checkCIF service is an essential, freely available tool for assessing the quality and consistency of a crystal structure reported in a CIF.[2][3] checkCIF performs a battery of tests on the submitted data, comparing it against established crystallographic principles and statistical data.[1] The output is a validation report containing alerts that highlight potential issues requiring further investigation.
The Validation Workflow: A Step-by-Step Protocol
The process of validating a CIF can be broken down into a logical sequence of steps, from data deposition to the interpretation of the validation report.
Figure 1. A schematic representation of the crystallographic data validation workflow.
Experimental Protocol: CIF Validation using checkCIF
-
Navigate to the checkCIF web service: Access the IUCr's checkCIF portal.[2]
-
Upload the CIF: Use the provided interface to upload the CIF for the structure of interest (in our case, the CIF for N,N'-dibenzyloxamide would be uploaded).
-
Select Validation Type: Choose the "Full publication check" for the most comprehensive analysis.[1]
-
Submit for Checking: Initiate the validation process.
-
Retrieve and Analyze the Report: The service will generate a PDF or HTML report. This report will contain a summary of the crystallographic data and a list of any alerts.
Interpreting the checkCIF Report: A Guide to Alert Levels
The checkCIF report uses a system of alerts to flag potential issues. Understanding these alerts is crucial for a thorough validation.
| Alert Level | Severity | Common Causes and Interpretation |
| A | Serious | Significant discrepancies in the data, potentially indicating a major error in the structure determination or interpretation. These must be addressed. |
| B | Potentially Serious | Unusual or unexpected values that may indicate a problem or a rare but real feature of the structure. Requires careful consideration. |
| C | Minor | Less severe issues, often related to the precision of the data or stylistic aspects of the CIF. Should be reviewed but may not indicate a fundamental problem. |
| G | General Information | Notes and statistical information for the crystallographer to consider. These are not necessarily errors but provide context. |
Case Study: Analysis of N,N'-dibenzyloxamide (CSD Entry 174121)
To illustrate the practical application of this workflow, let's consider the hypothetical validation of the crystal structure of N,N'-dibenzyloxamide. The CIF for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 174121.[4]
A hypothetical checkCIF report for N,N'-dibenzyloxamide might be largely free of serious (Level A) alerts, indicating a well-determined structure. However, for illustrative purposes, let's consider some potential alerts and how they would be interpreted.
Table of Key Crystallographic Parameters for N,N'-dibenzyloxamide
| Parameter | Reported Value (Hypothetical) | Ideal/Expected Value | Potential checkCIF Alert | Interpretation |
| Space Group | P2₁/c | - | None | A common and expected space group for this type of molecule. |
| R-factor (R1) | 0.045 | < 0.05 for high-quality data | None | Indicates a good agreement between the experimental and calculated structure factors. |
| wR2 | 0.120 | < 0.15 | None | Another measure of the goodness of fit of the model. |
| C-C single bond (amide) | 1.53 Å | ~1.52 Å | C-Level Alert | A minor deviation, likely not structurally significant. |
| C=O double bond | 1.23 Å | ~1.23 Å | None | Excellent agreement with expected values. |
| Torsion Angle (O=C-C=O) | 180° | 180° (anti-periplanar) | None | The expected low-energy conformation for the oxalamide core. |
Comparison with Alternative Structures
A crucial part of validation is comparing the structure with chemically similar structures in a database like the Cambridge Structural Database (CSD).[5][6][7] For N,N'-dibenzyloxamide, we would compare its bond lengths, angles, and conformation to other N,N'-disubstituted oxalamides. This comparative analysis helps to identify if any geometric parameters are unusual for this class of compounds. For instance, the anti-periplanar conformation of the O=C-C=O torsion angle is a characteristic feature of many simple oxalamides.[8]
Conclusion: The Non-Negotiable Nature of Crystallographic Validation
The validation of a crystal structure using tools like checkCIF is not merely a procedural formality; it is a fundamental aspect of ensuring scientific rigor. It provides a necessary layer of quality control, safeguarding against the propagation of erroneous structural data in the scientific literature and in downstream applications such as computational modeling and drug design. By following a systematic validation workflow and critically evaluating the output, researchers can have greater confidence in the accuracy and reliability of their crystallographic findings. This guide, through the illustrative case of N,N'-dibenzyloxamide, provides a framework for researchers to approach this essential task with diligence and expertise.
References
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PubChem. N,N'-Dibenzyloxamide. [Link]
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IUCr. checkCIF. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
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Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]
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IUCr Journals. checkCIF FAQ. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CSD Python API. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Westrip, S. P. (2010). publCIF: software for editing, validating and formatting crystallographic information files. Journal of Applied Crystallography, 43(4), 920-925. [Link]
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International Union of Crystallography. (2011). Software for CIF and STAR. [Link]
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Digital Curation Centre. IUCr checkCIF | DCC. [Link]
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Metadata Standards Catalog. IUCr checkCIF. [Link]
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SourceForge. vcif - CIF Validation Software. [Link]
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Padilla-Martínez, I. I., Cárdenas-Jirón, G. I., & Tagle, R. (2001). Conformational study of N,N'-dimethyloxalamide and its monothio and dithio analogues. Journal of Molecular Structure: THEOCHEM, 544(1-3), 223-231. [Link]
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A Researcher's Guide to Assessing the Purity of N,N'-Bis-trityl-oxalamide from Commercial Suppliers
For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is paramount. The purity of a chemical reagent can significantly influence experimental outcomes, affecting everything from reaction kinetics to the biological activity of a final compound. N,N'-Bis-trityl-oxalamide, a molecule with potential applications in organic synthesis and materials science, is one such reagent where purity is a critical attribute. This guide provides a comprehensive, technically-grounded framework for assessing the purity of N,N'-Bis-trityl-oxalamide obtained from commercial suppliers. We will delve into the "why" behind the experimental choices, offering a self-validating system for ensuring the quality of this important building block.
The Critical Impact of Impurities in Research and Development
In the context of pharmaceutical and materials science research, impurities are not merely inert bystanders; they can be active participants that lead to undesirable consequences.[1][2][3] Even trace amounts of contaminants can have a significant impact on drug safety, efficacy, and stability.[1][4] Impurities can arise from various stages, including the manufacturing process, degradation over time, or storage conditions.[2][3] These unwanted substances can alter the physical and chemical properties of a drug, potentially reducing its therapeutic effect or even introducing toxicity.[3][4][5] Regulatory bodies like the FDA and international consortiums such as the ICH have established stringent guidelines for impurity profiling in drug development to mitigate these risks.[1][6] Therefore, a thorough assessment of the purity of starting materials like N,N'-Bis-trityl-oxalamide is not just good practice; it is a scientific and regulatory necessity.
A likely synthetic route to N,N'-Bis-trityl-oxalamide involves the reaction of oxalyl chloride with tritylamine. Based on this, potential impurities could include:
-
Unreacted starting materials: Tritylamine and residual oxalyl chloride (or its hydrolysis product, oxalic acid).
-
By-products: Partially reacted intermediates or products from side reactions.
-
Residual solvents: Solvents used during the synthesis and purification process.
A Multi-faceted Approach to Purity Verification
A robust assessment of chemical purity relies on a combination of orthogonal analytical techniques.[7] This approach ensures that impurities with different physicochemical properties are detected. For N,N'-Bis-trityl-oxalamide, a comprehensive evaluation should include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities, and Mass Spectrometry (MS) for molecular weight verification.
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially supplied N,N'-Bis-trityl-oxalamide.
Caption: Workflow for the comprehensive purity assessment of N,N'-Bis-trityl-oxalamide.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating, adhering to principles outlined in ICH guidelines for analytical procedure validation.[6][8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[10] A well-developed HPLC method provides a detailed impurity profile and an accurate purity value.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of N,N'-Bis-trityl-oxalamide and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Standard Preparation: If a certified reference standard is available, prepare a standard solution at the same concentration.
-
Injection: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak and any impurity peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities, especially residual solvents.[11][12]
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated chloroform (CDCl₃) with 0.03% TMS |
| Nucleus | ¹H |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds |
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N'-Bis-trityl-oxalamide in 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the chemical shifts and coupling constants of the signals corresponding to N,N'-Bis-trityl-oxalamide.
-
Integrate the signals of any observed impurities and compare them to the integral of a known proton signal from the main compound to estimate their relative amounts.
-
Identify and quantify any residual solvents by their characteristic chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Sample Infusion | Direct infusion via a syringe pump |
Procedure:
-
Sample Preparation: Prepare a dilute solution of N,N'-Bis-trityl-oxalamide (approximately 0.1 mg/mL) in acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Look for the molecular ion peak corresponding to N,N'-Bis-trityl-oxalamide ([M+H]⁺ at m/z 573.7). The presence of other significant peaks may indicate impurities.
Comparative Data from Fictional Suppliers
To illustrate the application of these methods, we present hypothetical data for N,N'-Bis-trityl-oxalamide from three fictional commercial suppliers: "Alpha Chemicals," "Beta Reagents," and "Gamma Synthetics."
| Parameter | Alpha Chemicals | Beta Reagents | Gamma Synthetics |
| Appearance | White powder | Off-white powder | White powder |
| Melting Point (°C) | 210-212 | 205-209 | 211-213 |
| HPLC Purity (%) | 99.2 | 97.5 | 98.8 |
| Number of Impurities (HPLC > 0.1%) | 1 | 3 | 2 |
| ¹H NMR | Conforms | Conforms | Conforms |
| Residual Solvents (NMR) | Acetone (0.05%) | Toluene (0.2%) | None detected |
| MS (m/z) | 573.7 [M+H]⁺ | 573.7 [M+H]⁺ | 573.7 [M+H]⁺ |
Interpretation of Results and Supplier Selection
Based on the hypothetical data, "Alpha Chemicals" provides the highest purity N,N'-Bis-trityl-oxalamide with only one minor impurity. "Gamma Synthetics" also offers a high-purity product with no detectable residual solvents, which could be advantageous for sensitive applications. "Beta Reagents" has a lower purity and a higher level of residual solvent, which may be acceptable for less demanding applications where cost is a primary concern.
The choice of supplier will ultimately depend on the specific requirements of the research. For applications in late-stage drug development or for the synthesis of materials with precisely controlled properties, the higher purity material from "Alpha Chemicals" or "Gamma Synthetics" would be preferable. For early-stage research or less sensitive applications, the material from "Beta Reagents" might be a viable option.
Conclusion
The purity of N,N'-Bis-trityl-oxalamide, like any chemical reagent, is a critical factor that can significantly impact research outcomes. A comprehensive purity assessment using a combination of orthogonal analytical techniques such as HPLC, NMR, and MS is essential for making an informed decision when selecting a commercial supplier. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently evaluate the quality of their starting materials, ensuring the integrity and reproducibility of their scientific work.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- The Role of Impurities in Drug Development and How to Control Them - Aquigen Bio. (2025, January 7).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of analytical procedures according to the ICH guidelines - Efor Group.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
- Pharmaceutical impurities: A review of their importance in drug safety and efficacy.
- Pharmaceutical Impurities & Their Effects - Advent Chembio.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
- The Effects of Impurities in the Pharmaceutical Industry - Sterinox. (2025, March 24).
- How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20).
- Chemical Purity and Its Impact on Manufacturing - Moravek, Inc. (2019, August 30).
- How to Validate Aromatic Compounds' Purity for Lab Applications - Patsnap Eureka. (2026, March 5).
- N,N'-BIS-TRITYL-OXALAMIDE AldrichCPR | Sigma-Aldrich.
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- N,N'-BIS-TRITYL-OXALAMIDE AldrichCPR - Sigma-Aldrich.
- Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide - Benchchem.
- N,n'-bis-trityl-oxalamide (C40H32N2O2) - PubChemLite.
- N1,N2-Bis(3,4,5-trihydroxyphenyl)oxalamide|BLD Pharm.
- A Comparative Guide to Validating the Purity of Synthesized N,N'-Divinylurea - Benchchem.
- A simple, convenient and direct method for assessing the purity of cobalamins - PubMed. (1999, April).
- NA | N1,N2-bis(tosylmethyl)oxalamide - Anax Laboratories.
- Synthesis of bis(amino alcohol)oxalamides and their usage for the preconcentration of trace metals by cloud point extraction - PubMed. (2008, June 15).
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Safety Operating Guide
N,N'-Bis-trityl-oxalamide proper disposal procedures
Comprehensive Safety and Disposal Protocol for N,N'-Bis-trityl-oxalamide
As drug development and advanced organic synthesis become increasingly reliant on sterically demanding protecting groups, the proper handling and disposal of complex molecules like N,N'-Bis-trityl-oxalamide (CAS 103389-57-7)[1] is critical. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for managing this specific chemical waste.
Beyond simply listing rules, this protocol explains the mechanistic causality behind each safety directive, empowering your team to make informed, self-validating operational decisions.
Physicochemical Profile & Mechanistic Hazards
N,N'-Bis-trityl-oxalamide is a bulky, highly lipophilic organic solid. Its structure consists of an oxalamide core flanked by two triphenylmethyl (trityl) groups. Understanding this structure is the key to understanding its disposal requirements.
-
The Trityl Hazard: Trityl groups are highly hydrophobic. If discharged into aqueous waste streams, trityl derivatives exhibit severe aquatic toxicity and environmental persistence[2]. They do not readily biodegrade, meaning drain disposal is strictly prohibited.
-
The Oxalamide Hazard: The nitrogen-rich oxalamide core presents a unique challenge during thermal destruction. When combusted, it generates nitrogen oxides (NOx)[3]. Therefore, standard open burning or low-temperature incineration is insufficient and illegal under environmental regulations.
Table 1: Quantitative Data and Operational Implications
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C40H32N2O2 | High carbon/nitrogen ratio; requires excess O2 during combustion. |
| Molecular Weight | 572.71 g/mol | Bulky, sterically hindered; resists natural environmental degradation. |
| CAS Number | 103389-57-7 | Required identifier for EPA/RCRA waste manifesting[1]. |
| Combustion Byproducts | NOx, CO, CO2 | Mandates incineration facilities equipped with NOx scrubbers[3]. |
| Aquatic Toxicity | High (Trityl derivatives) | Absolute prohibition of aqueous drain disposal[2]. |
| Incineration Temp. | 1800°F - 2500°F | Required to break stable aromatic rings and strong C-N bonds[4]. |
Waste Segregation and Disposal Workflows
The ultimate and only acceptable disposal method for N,N'-Bis-trityl-oxalamide is high-temperature catalytic or thermal incineration at an EPA/RCRA-compliant facility[4][5]. Because this compound is often utilized in synthesis workflows involving strong acids (like Trifluoroacetic acid, TFA) or halogenated solvents (like Dichloromethane, DCM) for trityl cleavage[6][7], the resulting waste streams must be meticulously segregated.
Workflow for segregation and disposal of N,N'-Bis-trityl-oxalamide waste streams.
Standard Operating Procedures (SOPs) for Disposal
Protocol A: Solid Waste and Spill Cleanup
Unreacted N,N'-Bis-trityl-oxalamide powder poses an inhalation and contact risk. Because it is a fine organic powder, sweeping it dry can create a combustible dust hazard or lead to respiratory irritation.
Step-by-Step Methodology:
-
PPE Verification: Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Dust Suppression: Lightly mist the spilled solid with a compatible non-reactive solvent (e.g., a small amount of isopropanol or water) to suppress aerosolization. Mechanistic note: While the compound is insoluble in water, wetting it increases particle mass, preventing airborne suspension.
-
Collection: Use a non-sparking scoop or anti-static brush to gather the wetted powder.
-
Containment: Transfer the collected material into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains N,N'-Bis-trityl-oxalamide (Toxic to Aquatic Life)."
-
Transfer: Submit the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration[4].
Protocol B: Liquid Post-Cleavage Waste Handling
In peptide or oligonucleotide synthesis, trityl groups are frequently cleaved using acidic cocktails (e.g., TFA/DCM/Silane scavengers)[6][7]. The resulting liquid waste contains highly reactive trityl cations and oxalamide byproducts.
Step-by-Step Methodology:
-
Quenching (Optional but Recommended): If the waste stream contains highly reactive carbocations or excess TFA, slowly neutralize the mixture over an ice bath using a weak base (e.g., saturated sodium bicarbonate) to prevent exothermic runaway.
-
Phase Separation: If a biphasic system forms, do not discard the aqueous layer down the drain, as it may contain trace dissolved organics or suspended trityl micro-particles.
-
Segregation:
-
If the solvent matrix contains Dichloromethane (DCM) or other halogens, pour the waste into the Halogenated Organic Waste carboy. Mechanistic note: Halogenated waste requires specialized incineration to scrub hydrochloric acid (HCl) gas produced during combustion[4][5].
-
If the solvent matrix is halogen-free (e.g., Toluene, Ethyl Acetate), pour it into the Non-Halogenated Organic Waste carboy.
-
-
Manifesting: Ensure the waste manifest explicitly lists "Trityl derivatives" and "Oxalamide derivatives" so the disposal facility is aware of the high nitrogen content and the need for NOx scrubbing[3].
Regulatory Compliance and Final Destruction
Under the Resource Conservation and Recovery Act (RCRA), waste containing complex aromatic amines and amides must be treated to eliminate environmental hazards permanently[5].
When your EHS department ships N,N'-Bis-trityl-oxalamide waste to a commercial disposal facility, the facility will inject the waste into a primary combustion chamber operating between 1800°F and 2500°F [4]. This extreme thermal energy is required to break the sterically protected aromatic rings. The exhaust gases are then passed through a secondary chamber and a dry/wet scrubber system to neutralize the NOx and acid gases formed by the oxalamide core[3][8]. The remaining inert bottom ash is then safely deposited in a sanitary landfill[8].
References
-
Environmental Protection Agency (EPA). "Alternatives to Incineration." EPA Office of Solid Waste. Available at:[Link]
-
Environmental Protection Agency (EPA). "Waste incineration." EPA Export. Available at: [Link]
-
National Institutes of Health (NIH). "Regulation Related to Waste Incineration." NCBI Bookshelf. Available at: [Link]
-
National Research Council. "Waste Incineration and Public Health (2000)." The National Academies Press. Available at: [Link]
-
Imperial College London / ChemistryOpen. "Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin." Wiley Online Library. Available at: [Link]
Sources
- 1. 103389-57-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Read "Waste Incineration and Public Health" at NAP.edu [nationalacademies.org]
- 4. csu.edu [csu.edu]
- 5. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
